molecular formula C22H17ClN2 B12386833 Clotrimazole-d10

Clotrimazole-d10

Cat. No.: B12386833
M. Wt: 354.9 g/mol
InChI Key: VNFPBHJOKIVQEB-CRDOFXDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clotrimazole-d10 is a useful research compound. Its molecular formula is C22H17ClN2 and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H17ClN2

Molecular Weight

354.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]imidazole

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D

InChI Key

VNFPBHJOKIVQEB-CRDOFXDFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N4C=CN=C4)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4

Origin of Product

United States

Foundational & Exploratory

What is Clotrimazole-d10 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole-d10 is a deuterated analog of Clotrimazole, an imidazole-based broad-spectrum antifungal agent. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a stable isotope-labeled internal standard in analytical and research applications. Detailed experimental protocols for the synthesis and analysis of Clotrimazole are presented, which are adaptable for its deuterated counterpart. Furthermore, the mechanism of action of Clotrimazole, targeting the ergosterol biosynthesis pathway in fungi, is elucidated with a corresponding signaling pathway diagram.

Introduction

Clotrimazole, a synthetic imidazole derivative, is a widely utilized antifungal medication effective against a range of pathogenic dermatophytes, yeasts, and other fungi.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2][4] this compound is a stable isotope-labeled version of Clotrimazole, where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Clotrimazole in biological matrices.[5] The use of deuterated standards can significantly improve the accuracy and precision of analytical methods.[5]

Chemical Structure and Properties

This compound possesses the same core structure as Clotrimazole, with the key difference being the substitution of ten hydrogen atoms with deuterium.

Chemical Structure of this compound:

Chemical structure of this compound

Caption: The chemical structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for both Clotrimazole and its deuterated analog, this compound. Data for this compound is limited, and some properties are inferred from the non-deuterated compound.

PropertyClotrimazoleThis compound
IUPAC Name 1-[(2-chlorophenyl)-diphenylmethyl]imidazole[6]1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10[7]
Synonyms Lotrimin, Canesten, Mycelex[6]-
CAS Number 23593-75-1[8]23593-75-1 (unlabeled)[7]
Molecular Formula C₂₂H₁₇ClN₂[8]C₂₂H₇D₁₀ClN₂[7]
Molecular Weight 344.84 g/mol [9]354.9 g/mol [7]
Appearance White or pale yellow crystalline powder[10]Crystalline solid[11]
Melting Point 147-149 °CNot explicitly available
Solubility Practically insoluble in water; Soluble in ethanol, acetone, and chloroform.[10] Soluble in DMSO (~3 mg/mL) and DMF (~20 mg/mL).[11]Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and DMF.[11]
λmax 261 nmNot explicitly available

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Clotrimazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[3][12] By inhibiting this enzyme, Clotrimazole blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][4] The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane's structure and function, leading to increased permeability and inhibition of fungal growth.[3][4]

Ergosterol Biosynthesis Pathway and Clotrimazole Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by Clotrimazole.

Ergosterol_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Fungal Cell Membrane Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Clotrimazole Clotrimazole Clotrimazole->14-alpha-demethylase Inhibits

Caption: Inhibition of Lanosterol 14-alpha-demethylase by Clotrimazole.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of Clotrimazole. These methods can be adapted for this compound, with deuterated starting materials used for the synthesis.

Synthesis of Clotrimazole

A common method for synthesizing Clotrimazole involves the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole.[13][14]

Materials:

  • (2-chlorophenyl)diphenylmethanol

  • Thionyl chloride or other chlorinating agent

  • Imidazole

  • Triethylamine

  • Acetonitrile or other suitable solvent

  • Purified water

Procedure:

  • Chlorination of (2-chlorophenyl)diphenylmethanol: (2-chlorophenyl)diphenylmethanol is reacted with a chlorinating agent, such as thionyl chloride, to form (2-chlorophenyl)diphenylchloromethane. This reaction is typically carried out in an inert solvent.[14]

  • Condensation with Imidazole: The resulting (2-chlorophenyl)diphenylchloromethane is then reacted with imidazole in the presence of a base, such as triethylamine, in a solvent like acetonitrile.[14] The reaction mixture is heated to facilitate the condensation.[14]

  • Purification: After the reaction is complete, the mixture is cooled to induce precipitation of the product. The crude Clotrimazole is then collected by filtration, washed with acetonitrile and water, and dried.[14] Further purification can be achieved by recrystallization.

Note: For the synthesis of this compound, deuterated benzene would be used in the initial steps of synthesizing the (2-chlorophenyl)diphenylmethanol precursor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of Clotrimazole in pharmaceutical formulations and biological samples.[15][16][17]

Instrumentation and Conditions:

  • HPLC System: A standard liquid chromatograph equipped with a UV-VIS detector.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

  • Mobile Phase: A mixture of methanol and a buffer solution, such as potassium phosphate (e.g., 85:15 v/v).[15]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[15][18]

  • Detection Wavelength: 215 nm or 225 nm.[16][18]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[18]

Sample Preparation:

  • Standard Solution: A stock solution of Clotrimazole is prepared by dissolving a known amount in the mobile phase or a suitable organic solvent.[16]

  • Sample from Formulation (e.g., Cream): An accurately weighed amount of the cream is extracted with a suitable solvent like methanol, followed by centrifugation and filtration before injection.[18]

  • Plasma Samples: Protein precipitation is a common method for extracting Clotrimazole from plasma. An internal standard (such as this compound) is added, and a precipitating agent (e.g., acetonitrile) is used to remove proteins. The supernatant is then injected into the HPLC system.[16]

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15][17]

Applications in Research and Development

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Clotrimazole.[5] Its use is critical in:

  • Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Clotrimazole.

  • Bioequivalence studies: To compare the bioavailability of different formulations of Clotrimazole.

  • Metabolite identification: To aid in the identification and quantification of Clotrimazole metabolites.

  • In vitro drug metabolism studies: To investigate the metabolic pathways of Clotrimazole using liver microsomes or other enzyme systems.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Clotrimazole. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and adaptable experimental protocols for its synthesis and analysis. A thorough understanding of these aspects is crucial for its effective application in advancing pharmaceutical research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Clotrimazole-d10, a deuterated analog of the broad-spectrum antifungal agent Clotrimazole. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing.

This compound is a synthetic imidazole derivative that is of significant interest as an internal standard in pharmacokinetic and metabolic studies of Clotrimazole. The substitution of hydrogen with deuterium atoms provides a distinct mass spectrometric signature, allowing for precise quantification in biological matrices. Understanding its fundamental physical and chemical characteristics is crucial for its effective application in research and development.

Chemical and Physical Data

The core physical and chemical properties of this compound are summarized in the table below. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to those of the non-deuterated Clotrimazole.

PropertyValueReference
Chemical Name 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-d10[1]
Synonyms (Chlorotrityl)imidazole-d10, 1-(o-Chloro-α,α-diphenylbenzyl)imidazole-d10[2]
CAS Number 23593-75-1 (unlabeled)[1]
Molecular Formula C₂₂H₇D₁₀ClN₂[3]
Molecular Weight 354.90 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 147-149 °C (for Clotrimazole)[2][5]
Purity ≥98%[6]
Storage Store at -20°C[6]
Stability Stable for ≥4 years at -20°C[6]

Solubility Profile

Clotrimazole is practically insoluble in water but soluble in various organic solvents. The solubility of this compound is expected to follow a similar pattern.

SolventSolubility of ClotrimazoleReference
Water<10 mg/L (25 °C)[7]
Ethanol~10 mg/mL[6]
Dimethylformamide (DMF)~20 mg/mL[6]
Dimethyl sulfoxide (DMSO)~3 mg/mL[6]
ChloroformSoluble[4]
AcetoneSoluble[4]

Mechanism of Action

Clotrimazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] This action is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4] The disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The mechanism of action for this compound is identical to that of its non-deuterated counterpart.

Clotrimazole_Mechanism_of_Action Mechanism of Action of Clotrimazole cluster_synthesis Ergosterol Biosynthesis Pathway Clotrimazole Clotrimazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) Clotrimazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Ergosterol_Synthesis Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action of Clotrimazole.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound. These are based on established protocols for small molecule pharmaceuticals and can be adapted as necessary.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered and dried

  • Spatula

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form.[9]

  • Load a small amount of the powdered sample into a capillary tube by tapping the open end into the powder.[10]

  • Compact the powder at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2.5-3.5 mm.[11]

  • Place the capillary tube into the heating block of the melting point apparatus.[9]

  • Set the heating rate to a rapid setting to get an approximate melting point.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Prepare a new sample and place it in the apparatus.

  • Set the heating rate to 1-2 °C per minute to ensure an accurate reading.[9]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Apparatus and Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DMF)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visible to ensure saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its concentration.

Apparatus and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (70:30 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 40 °C[12]

  • Detection Wavelength: 225 nm[13]

  • Injection Volume: 20 µL[14]

Procedure:

  • Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[13] Prepare a series of working standard solutions by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh the this compound sample and dissolve it in methanol to obtain a concentration within the range of the standard solutions.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity and/or concentration of the sample by comparing its peak area to the peak areas of the standard solutions.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound by HPLC.

HPLC_Workflow Workflow for HPLC Analysis of this compound start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solution start->prep_sample inject Inject Standard and Sample Solutions prep_standard->inject prep_sample->inject hplc_setup HPLC System Setup (Mobile Phase, Column, Flow Rate) hplc_setup->inject chromatography Chromatographic Separation inject->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Generate Report data_analysis->report end End report->end

Caption: HPLC analysis workflow.

This technical guide provides essential information on the physical and chemical properties of this compound, along with practical experimental protocols. This information is intended to support the use of this deuterated standard in various research and development applications.

References

The Role of Clotrimazole-d10 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Clotrimazole-d10 as an internal standard in quantitative analytical assays. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies. This guide details the underlying principles of using deuterated internal standards, provides exemplary experimental protocols, and presents quantitative data in a structured format.

Introduction: The Dual Roles of Clotrimazole

Clotrimazole is a widely recognized broad-spectrum antifungal agent.[1][2][3] Its therapeutic effect stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This inhibition leads to increased membrane permeability and ultimately, fungal cell death.[1][5]

Beyond its clinical applications, the isotopic-labeled variant, this compound, serves a critical function in analytical chemistry. In this context, its "mechanism of action" is not biological but rather analytical, where it acts as an internal standard for the precise quantification of clotrimazole in complex biological matrices.

The Core Principle: Mechanism of Action as an Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte.[6][7][8] A deuterated internal standard, such as this compound, is considered the "gold standard" for such applications.[9][10]

The fundamental principle behind the use of a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[11] this compound is structurally identical to clotrimazole, with the exception that ten of its hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the native clotrimazole by a mass spectrometer.

The key advantages of using this compound as an internal standard include its ability to:

  • Compensate for variability in sample preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

  • Correct for matrix effects: Biological samples contain various components that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated internal standard has nearly identical physicochemical properties, it will experience similar matrix effects as the analyte.[6]

  • Account for variations in injection volume: Small inconsistencies in the volume of sample injected into the LC-MS system are normalized by the presence of the internal standard.[10]

By adding a fixed amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the concentration of the analyte, thereby significantly improving the precision and accuracy of the measurement.[6][8]

Logical Workflow of Internal Standard-Based Quantification

The following diagram illustrates the typical workflow for using an internal standard in a quantitative LC-MS/MS analysis.

Internal Standard Workflow Figure 1: Workflow of Internal Standard-Based Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of known amount of this compound (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (LC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Peak_Integration Peak Area Integration for Clotrimazole & this compound Detection->Peak_Integration Ratio_Calculation Calculation of Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A diagram illustrating the key steps in a quantitative bioanalytical workflow utilizing an internal standard.

Experimental Protocol: Quantification of Clotrimazole in Human Plasma

The following is a representative experimental protocol for the quantification of clotrimazole in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on methodologies described in the scientific literature.

Materials and Reagents
  • Clotrimazole reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well plates

Preparation of Solutions
  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clotrimazole in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Clotrimazole Working Solutions: Prepare serial dilutions of the clotrimazole stock solution with methanol to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

  • Add 200 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 5 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsClotrimazole: m/z 345.1 → 277.1
This compound: m/z 355.1 → 287.1
Collision EnergyOptimized for each transition
Dwell Time100 ms

Quantitative Data and Method Validation

The following tables present representative data for a validated bioanalytical method for the quantification of clotrimazole.

Table 1: Calibration Curve for Clotrimazole

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.548
50012.74
Linearity (r²) > 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low1.5< 10%± 10%< 10%± 10%
Medium75< 10%± 10%< 10%± 10%
High400< 10%± 10%< 10%± 10%

Clotrimazole's Biological Mechanism of Action: A Visual Representation

For completeness, the biological mechanism of action of clotrimazole as an antifungal agent is depicted below. Clotrimazole inhibits the enzyme lanosterol 14-α-demethylase, which is a critical step in the biosynthesis of ergosterol.

Ergosterol Biosynthesis Inhibition Figure 2: Clotrimazole's Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Clotrimazole Clotrimazole Clotrimazole->Inhibition Lanosterol_Demethylase Lanosterol 14-α-demethylase

Caption: A diagram showing the inhibition of lanosterol 14-α-demethylase by clotrimazole in the fungal ergosterol biosynthesis pathway.

Conclusion

This compound serves as an indispensable tool in modern bioanalysis, enabling the accurate and precise quantification of clotrimazole in complex biological matrices. Its mechanism of action as an internal standard is rooted in its isotopic identity to the analyte, which allows for the effective normalization of experimental variability. This technical guide provides a foundational understanding and a practical framework for the implementation of this compound in quantitative LC-MS/MS assays, supporting robust and reliable data generation in research and drug development.

References

A Technical Guide to Clotrimazole-d10: Commercial Availability, Suppliers, and In-Depth Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available deuterated analog of Clotrimazole, Clotrimazole-d10. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who require this stable isotope-labeled compound for their studies. This document details its commercial suppliers, key quantitative specifications, and provides an in-depth look at its application in bioanalytical methods, including a detailed experimental protocol.

Commercial Availability and Suppliers

This compound is available from a select number of specialized chemical suppliers that focus on providing high-purity and isotopically labeled compounds for research and development purposes. These suppliers are crucial for obtaining reliable and well-characterized material for sensitive analytical applications. The primary application of this compound is as an internal standard in quantitative bioanalysis by mass spectrometry, particularly in pharmacokinetic and drug metabolism studies of Clotrimazole.

Below is a summary of identified commercial suppliers and the available quantitative data for their this compound products.

SupplierCatalog NumberChemical Purity (by LCMS)Isotopic EnrichmentFormulation
MedchemExpressHY-10882S197.51%[1]Not specifiedSolid (powder)[1]
ClearsynthCS-O-46932Not specifiedNot specifiedNot specified
Toronto Research ChemicalsC589502Not specifiedNot specifiedNot specified
Alsachim6829Not specifiedNot specifiedNot specified

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on supplier websites, this information is typically available on the Certificate of Analysis provided with the product upon purchase.

Mechanism of Action of Clotrimazole

Clotrimazole, and by extension its deuterated analog, functions as a broad-spectrum antifungal agent. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component in the biosynthesis of ergosterol, a vital sterol for the integrity and function of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane, increases its permeability, and ultimately leads to fungal cell death.[2]

The following diagram illustrates the signaling pathway of Clotrimazole's inhibitory action on ergosterol biosynthesis.

G Clotrimazole Mechanism of Action cluster_fungal_cell Fungal Cell cluster_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane\n(Integrity & Function) Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal Cell Membrane\n(Integrity & Function) Clotrimazole Clotrimazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Clotrimazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ergosterol_depletion Ergosterol Depletion Toxic_sterol_accumulation Toxic 14α-methylated Sterol Accumulation Membrane_disruption Increased Membrane Permeability Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Cell_death Fungal Cell Death Membrane_disruption->Cell_death

Caption: Inhibition of Ergosterol Biosynthesis by Clotrimazole.

Experimental Application: Bioanalytical Method for Clotrimazole Quantification

This compound is an ideal internal standard for the quantification of Clotrimazole in biological matrices such as plasma, serum, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Clotrimazole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision.

The following is a detailed experimental protocol adapted from established LC-MS/MS methods for the quantification of Clotrimazole, incorporating the use of this compound as an internal standard.[3][4][5]

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of Clotrimazole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Clotrimazole (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Methyl tert-butyl ether (MTBE) (optional, for liquid-liquid extraction)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Clotrimazole and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Clotrimazole stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 - 250 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Transitions (Multiple Reaction Monitoring - MRM):

    • Clotrimazole: m/z 345.1 → 277.1 (quantifier), m/z 345.1 → 165.2 (qualifier)

    • This compound: m/z 355.1 → 287.1 (quantifier)

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis

The concentration of Clotrimazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the linear regression of the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of Clotrimazole in plasma using this compound as an internal standard.

G Experimental Workflow for Clotrimazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject into LC-MS/MS (5 µL) Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Clotrimazole Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the bioanalysis of Clotrimazole. Its commercial availability from specialized suppliers, though limited, provides access to this essential internal standard. The primary application of this compound in quantitative LC-MS/MS methods allows for highly accurate and precise measurements of Clotrimazole concentrations in various biological matrices, which is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies. The provided experimental protocol and workflow offer a detailed guide for the implementation of such methods in a research setting. For any specific application, it is recommended to obtain the Certificate of Analysis from the supplier to confirm the chemical and isotopic purity of the material.

References

Navigating the Stability and Storage of Clotrimazole-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole-d10 is the deuterated analog of Clotrimazole, an imidazole derivative widely recognized for its broad-spectrum antifungal activity. It is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. Understanding the stability and optimal storage conditions of this compound is paramount to ensure the integrity of experimental results.

Stability of Clotrimazole

The stability of Clotrimazole is influenced by several factors, including temperature, pH, and light.

Temperature and pH Stability

Clotrimazole exhibits good thermal stability at ambient temperatures.[1] However, it is susceptible to degradation under strongly acidic or basic conditions and at elevated temperatures.[2][3]

ConditionObservationReference
pH Stability Stable in the pH range of 1.2–7.5.[2][3]
Degrades in strongly acidic and basic media.[2][3]
Thermal Stability Thermally stable up to 340 °C.[1]
In a cream formulation, the greatest decrease in levels occurred at 40±2°C.[4][5]
Photostability

Clotrimazole is known to be sensitive to light. Photolytic degradation studies have shown a significant percentage of degradation upon exposure to light, underscoring the need for protection from light during storage and handling.[4]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on the data for Clotrimazole:

ParameterRecommended ConditionReference
Temperature Store at room temperature, between 2°C and 30°C (36°F to 86°F).[6][7]
Keep from freezing.[8]
Light Protect from direct light.[8]
Moisture Store in a dry place, away from moisture.[6][8]
Container Keep in a tightly closed container.[8]

Degradation Pathways

Under unsuitable conditions, Clotrimazole can degrade into specific products. The primary degradation pathway involves the cleavage of the imidazole ring from the main structure.

The main degradation products identified are:

  • Imidazole [4][5]

  • (o-chlorophenyl)diphenylmethanol [4][5][9]

These degradation products can cause skin irritation.[4][5]

degradation_pathway Clotrimazole Clotrimazole Degradation_Products Degradation Products Clotrimazole->Degradation_Products Degradation (Acid, Base, Light, Heat) Imidazole Imidazole Degradation_Products->Imidazole Methanol_Derivative (o-chlorophenyl)diphenylmethanol Degradation_Products->Methanol_Derivative

Figure 1. Clotrimazole Degradation Pathway.

Experimental Protocols for Stability-Indicating Analysis

Several analytical methods have been developed to assess the stability of Clotrimazole and quantify it in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of Clotrimazole in bulk drug and pharmaceutical formulations and can separate the active ingredient from its degradation products.[10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ODS-3 Inertsil C18 column.[10]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[10]

  • Flow Rate: 1.5 mL/min.[10]

  • Detection: UV detection at 220 nm.[10]

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Dissolve in a suitable solvent (e.g., mobile phase).

    • Dilute to a known concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm filter before injection.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Known Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Quantification Detect->Quantify

Figure 2. General HPLC Workflow for Clotrimazole Analysis.
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices, a UPLC-MS/MS method is employed. This is particularly relevant for pharmacokinetic studies using this compound as an internal standard.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Extraction: Liquid-liquid extraction for plasma samples.[11]

  • Chromatography: A short chromatographic run of about 2 minutes can be achieved.[11]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode. For Clotrimazole, a common transition is m/z 277.1 -> 165.2.[11] A corresponding transition for this compound would be monitored.

Conclusion

While specific stability data for this compound is not extensively documented, the information available for Clotrimazole provides a robust framework for its handling and storage. Researchers and drug development professionals should adhere to the recommended conditions of storing the compound at room temperature, protected from light and moisture, and in a tightly sealed container. The use of validated stability-indicating analytical methods, such as HPLC or UPLC-MS/MS, is crucial to ensure the accuracy of experimental results involving this compound. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

Isotopic Purity of Clotrimazole-d10: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clotrimazole is a widely used imidazole-based antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2] In the fields of drug metabolism and pharmacokinetics (DMPK), a stable isotope-labeled (SIL) version of this compound, Clotrimazole-d10, serves as an indispensable analytical tool. This compound is a deuterated analogue of clotrimazole in which ten specific hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution renders the molecule chemically identical to the parent drug but with a higher molecular weight, making it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[3][][5]

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. This guide provides an in-depth examination of the significance of isotopic purity, the methodologies used for its determination, and its practical implications in a research and drug development context.

The Significance of High Isotopic Purity

Isotopic purity, also referred to as isotopic enrichment, quantifies the percentage of a SIL compound that contains the desired number of isotopic labels.[6][7] For this compound, this is the proportion of molecules that are fully deuterated with ten deuterium atoms. The presence of molecules with fewer than ten deuterium atoms (e.g., d9, d8) or even unlabeled (d0) clotrimazole constitutes isotopic impurities.

High isotopic purity is paramount for several reasons:

  • Accuracy in Quantification: The core function of an internal standard is to correct for variability during sample preparation and analysis.[5] If the this compound standard contains a significant amount of unlabeled clotrimazole (d0), the measured concentration of the analyte in a sample will be artificially inflated, leading to inaccurate pharmacokinetic calculations.

  • Minimizing Cross-Talk: In mass spectrometry, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z). Isotopic impurities in the standard can contribute to the signal of the analyte, a phenomenon known as cross-signal contribution.[8] High isotopic purity ensures a clean, distinct signal for the internal standard, preventing overlap and ensuring analytical precision.

  • Reliability in ADME Studies: Stable isotopes are crucial for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs.[9] The use of a high-purity labeled compound ensures that the metabolic fate being tracked is unequivocally that of the administered drug.

Quantitative Data on Isotopic Purity

While the exact isotopic purity of a specific batch of this compound is provided on its Certificate of Analysis, the industry standard for deuterated compounds used in regulated bioanalysis is typically very high. The following table summarizes representative isotopic purity levels for various deuterated compounds as reported in scientific literature, providing a quantitative context for expectations.[6]

CompoundNumber of Deuterium AtomsReported Isotopic Purity (%)
Benzofuranone derivative294.7%
Tamsulosin-d4499.5%
Oxybutynin-d5598.8%
Propafenone-d7796.5%
Eplerenone-d3399.9%
Table 1: Examples of Isotopic Purity for Commercially Available Deuterated Compounds.[6]

The distribution of isotopic species in a this compound standard can be resolved by high-resolution mass spectrometry. The table below illustrates the theoretical mass differences for these species.

Isotopic SpeciesDescriptionTheoretical Mass Increase (Da)
Clotrimazole-d0Unlabeled Clotrimazole0
.........
Clotrimazole-d8Contains 8 Deuterium atoms (Impurity)~8.05
Clotrimazole-d9Contains 9 Deuterium atoms (Impurity)~9.06
This compound Desired Fully Labeled Compound ~10.06
Table 2: Theoretical Mass Differences of Clotrimazole Isotopologues.

Experimental Protocol for Isotopic Purity Determination

The definitive method for determining the isotopic purity of this compound is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[6][7][10] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this task due to their ability to resolve closely related isotopic peaks.[11][12]

Methodology
  • Sample Preparation:

    • A stock solution of the this compound standard is prepared by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Chromatographic Separation:

    • The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • A reversed-phase C18 column is typically used to achieve chromatographic separation of the this compound from any potential chemical (non-isotopic) impurities.

    • The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Analysis:

    • The eluent from the LC system is directed into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.

    • The mass spectrometer is operated in full-scan mode to acquire data across a mass range that includes all potential isotopologues of clotrimazole (e.g., m/z 345 to 360 for the [M+H]⁺ ion).

  • Data Processing and Purity Calculation:

    • A background spectrum is subtracted from the acquired spectrum to reduce noise.[11]

    • An Extracted Ion Chromatogram (EIC) is generated for each individual isotopologue (d0 through d10).[11]

    • The peak area for each EIC is integrated.[11]

    • The raw peak areas are corrected to account for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ³⁷Cl).[13]

    • The isotopic purity is calculated as the percentage of the corrected peak area of the desired isotopologue (d10) relative to the sum of the corrected peak areas of all detected isotopologues.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing cluster_result Final Calculation prep Dissolve this compound in appropriate solvent lc UHPLC Separation (Isolate from chemical impurities) prep->lc Inject ms HR-MS Full Scan (Detect all isotopologues) lc->ms Elute eic Generate Extracted Ion Chromatograms (EICs) for each isotopologue (d0 to d10) ms->eic integrate Integrate Peak Areas of all EICs eic->integrate correct Correct for Natural Isotope Abundance (e.g., ¹³C) integrate->correct result Calculate Isotopic Purity (%) correct->result G cluster_input Inputs cluster_process Process cluster_output Data Output cluster_calc Quantification bio_sample Biological Sample (Unknown [Clotrimazole-d0]) extraction Sample Extraction (e.g., LLE, SPE) bio_sample->extraction is_standard Internal Standard (Known [this compound]) High Isotopic Purity >99% is_standard->extraction Spike-in analysis LC-MS/MS Analysis extraction->analysis response_d0 Analyte Response (Clotrimazole-d0) analysis->response_d0 response_d10 IS Response (this compound) analysis->response_d10 ratio Calculate Response Ratio (d0 / d10) response_d0->ratio response_d10->ratio calibration Compare to Calibration Curve ratio->calibration final_conc Determine Final [Clotrimazole-d0] in Sample calibration->final_conc

References

Navigating the Regulatory Landscape for Clotrimazole-d10 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory guidelines, experimental considerations, and key data points relevant to the use of Clotrimazole-d10 in research and drug development. As a deuterated analog of the widely used antifungal agent Clotrimazole, this compound offers potential advantages in pharmacokinetic and metabolic studies. This document outlines the current regulatory thinking, presents relevant data in a structured format, and provides detailed experimental methodologies and visual workflows to support the design and execution of studies involving this stable isotope-labeled compound.

Regulatory Framework for Deuterated Compounds

While specific regulatory guidelines for this compound are not publicly available, the general principles established by major regulatory bodies for deuterated and isotopically labeled compounds provide a clear framework. In the United States, the Food and Drug Administration (FDA) often treats a deuterated version of an existing drug as a New Chemical Entity (NCE). This is because the substitution of hydrogen with deuterium can significantly alter the drug's pharmacokinetic properties.

Deuterated drugs may be eligible for an expedited regulatory pathway, such as the 505(b)(2) application in the US. This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug, which in this case would be the non-deuterated Clotrimazole. However, the sponsor must provide sufficient data to bridge the deuterated drug to the approved product, including studies that characterize any differences in metabolism and pharmacokinetics.

For non-clinical studies, the principles outlined in the ICH M3(R2) guidance on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals are applicable. These guidelines emphasize the importance of understanding the pharmacodynamic and pharmacokinetic profiles of a new chemical entity.

Physicochemical and Isotopic Purity Data

The quality and purity of this compound are critical for its use in regulated studies. The following table summarizes key data for this compound, including information from a representative Certificate of Analysis.[1]

ParameterSpecificationSource
Chemical Name 1-[(2-Chlorophenyl)di(phenyl-d5)methyl]-1H-imidazoleSupplier Data
Molecular Formula C₂₂H₇D₁₀ClN₂[1]
Molecular Weight 354.90 g/mol [1]
Appearance White to off-white solid[1]
Isotopic Purity (LCMS) 97.51%[1]
Chemical Purity (LCMS) >97%[1]

Metabolism of Clotrimazole and the Rationale for Deuteration

Clotrimazole is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The primary metabolic pathway involves the oxidative N-dealkylation of the imidazole ring, leading to the formation of 2-chlorophenyl-diphenylmethanol, which is pharmacologically inactive. Other minor metabolites may also be formed.

The strategic placement of ten deuterium atoms in this compound, typically on the phenyl rings, is intended to slow down the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can reduce the rate of CYP-mediated metabolism. This can result in a longer half-life, increased exposure (AUC), and potentially a more favorable pharmacokinetic profile compared to the non-deuterated parent drug.

Metabolic Pathway of Clotrimazole

Clotrimazole_Metabolism Clotrimazole Clotrimazole Metabolite 2-chlorophenyl-diphenylmethanol (inactive) Clotrimazole->Metabolite CYP3A4 (major) Oxidative N-dealkylation Excretion Excretion (Bile and Urine) Metabolite->Excretion

Caption: Major metabolic pathway of Clotrimazole.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for Clotrimazole and can be adapted for the deuterated analog.

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This method is for the quantitative determination of this compound in human plasma, using a non-deuterated Clotrimazole as the internal standard (or vice-versa).

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Clotrimazole at a known concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 20% B0.5-2.0 min: 20-95% B2.0-3.0 min: 95% B3.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System API 4000 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined empiricallyClotrimazole (IS): m/z 345.1 -> 277.1
Collision Energy To be optimized
In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the intrinsic clearance of this compound.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_poststudy Post-Study Protocol Protocol Design & IRB Approval Subject Subject Screening & Informed Consent Protocol->Subject Dosing Dosing with This compound Subject->Dosing Sampling Blood Sample Collection (Time course) Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of This compound LCMS->Quant PK_Analysis Pharmacokinetic Analysis (WinNonlin) Quant->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow for a typical clinical pharmacokinetic study.
Logical Relationship for Regulatory Submission

Regulatory_Submission cluster_phase1 Phase 1 cluster_phase2_3 Phase 2/3 IND Investigational New Drug (IND) Application SAD_MAD Single & Multiple Ascending Dose (Safety, PK) IND->SAD_MAD Preclinical Preclinical Studies (Toxicology, Pharmacology) Preclinical->IND CMC Chemistry, Manufacturing, and Controls (CMC) (Synthesis, Purity, Stability) CMC->IND Clinical_Plan Clinical Development Plan (Phase 1, 2, 3) Clinical_Plan->IND Efficacy Efficacy & Safety Studies SAD_MAD->Efficacy NDA New Drug Application (NDA) (505(b)(2) or 505(b)(1)) Efficacy->NDA

Caption: Logical flow for the regulatory submission of a deuterated drug.

Conclusion

The use of this compound in research and drug development presents a valuable tool for investigating the pharmacokinetics and metabolism of Clotrimazole. While specific regulatory guidance for this deuterated compound is not available, the established framework for isotopically labeled and new chemical entities provides a clear path forward. Adherence to rigorous experimental protocols, thorough characterization of the test article, and a well-defined clinical development plan are essential for the successful application of this compound in regulated studies. This guide provides the foundational information and methodologies to support these efforts.

References

Methodological & Application

Application Note: Quantitative Analysis of Clotrimazole in Human Plasma using Clotrimazole-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Clotrimazole in human plasma using a stable isotope-labeled internal standard, Clotrimazole-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class, widely used in the treatment of fungal infections. Accurate and reliable quantification of Clotrimazole in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to improved accuracy and precision of the analytical method.

This application note details a sensitive and specific LC-MS/MS method for the determination of Clotrimazole in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers a rapid chromatographic run time.

Experimental

Materials and Reagents
  • Clotrimazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (Drug-free, with anticoagulant)

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of Clotrimazole.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions and optimized parameters are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Clotrimazole 277.1165.210027
This compound (IS) 287.1 (proposed)165.2 (proposed)10027 (to be optimized)

Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Clotrimazole. The precursor ion is shifted by +10 Da due to the ten deuterium atoms. The product ion is expected to be the same as the unlabeled compound, assuming the deuterium labels are on the phenyl rings that are lost. Optimization of the collision energy for this compound is recommended.

Protocols

Preparation of Stock and Working Solutions
  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Clotrimazole Working Solutions: Prepare a series of working solutions by serially diluting the Clotrimazole stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Clotrimazole working solution to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of methyl tert-butyl ether and dichloromethane 4:1, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data and Results

The following tables summarize the expected performance characteristics of the method.

Table 1: Method Validation Parameters
ParameterExpected Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15% ( < 20% at LLOQ)
Inter-day Precision (%CV) < 15% ( < 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 70%
Matrix Effect Minimal and compensated by the internal standard

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample 100 µL Plasma Sample add_is Add 25 µL IS Working Solution (this compound) plasma_sample->add_is add_extraction_solvent Add 500 µL Extraction Solvent add_is->add_extraction_solvent vortex Vortex (5 min) add_extraction_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Workflow for the quantitative analysis of Clotrimazole.

Logical Relationship of Method Components

logical_relationship cluster_analyte Analytes cluster_methodology Methodology cluster_output Output Clotrimazole Clotrimazole Sample_Prep Liquid-Liquid Extraction Clotrimazole->Sample_Prep Clotrimazole_d10 This compound (IS) Clotrimazole_d10->Sample_Prep LC Liquid Chromatography Sample_Prep->LC MS Tandem Mass Spectrometry LC->MS Quantification Accurate Quantification MS->Quantification

Caption: Interrelationship of the analytical method components.

Bioequivalence Study Protocol for Clotrimazole Utilizing Clotrimazole-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole is a broad-spectrum synthetic antifungal agent commonly used in the treatment of dermal and mucosal fungal infections. Establishing the bioequivalence of generic formulations of clotrimazole to a reference product is a critical step in the drug approval process, ensuring comparable safety and efficacy. This document outlines a comprehensive protocol for a bioequivalence study of an oral clotrimazole formulation, employing a robust analytical methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clotrimazole-d10 as the internal standard.

A bioequivalence study aims to demonstrate that two pharmaceutical products, a test and a reference, are absorbed at the same rate and to the same extent. This is typically assessed by measuring the concentration of the active pharmaceutical ingredient (API) in a biological matrix, such as plasma, over time. The pharmacokinetic parameters derived from these concentration-time profiles, namely the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are then statistically compared.

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of clotrimazole in biological matrices. The internal standard compensates for variations in sample preparation and instrument response, thereby improving the reliability of the analytical data.

Experimental Design and Protocols

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study design is recommended. Healthy, non-smoking male and female volunteers aged 18-55 years are suitable subjects. Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference clotrimazole formulation. A standardized meal is provided at a specified time post-dose. Blood samples are collected at predetermined time points before and after drug administration. A washout period of at least 7-10 half-lives of clotrimazole should be observed between the two study periods.

Analytical Methodology: LC-MS/MS Quantification of Clotrimazole in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program should be optimized to ensure adequate separation of clotrimazole from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source Temperature: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on published data, a common transition for clotrimazole is m/z 345.1 → 277.1.[1] For this compound, where 10 hydrogen atoms are replaced by deuterium, the precursor ion will have a mass-to-charge ratio of m/z 355.1. The fragmentation pattern is expected to be similar to the unlabeled compound, with the deuterated fragment retaining the deuterium atoms. Therefore, a suitable MRM transition for this compound would be m/z 355.1 → 287.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clotrimazole345.1277.1To be optimized
This compound (IS)355.1287.1To be optimized

Data Presentation

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations from the plasma concentration-time data for each subject.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration
AUC(0-∞) Area under the plasma concentration-time curve from time zero extrapolated to infinity
t1/2 Elimination half-life
Example Pharmacokinetic Data (for a Topical Clotrimazole Formulation)

The following table presents example pharmacokinetic data from a bioequivalence study of two topical clotrimazole formulations.[2] It is important to note that these values are for a topical application and will differ for an oral formulation. This table serves as a template for presenting the results of the proposed oral bioequivalence study.

FormulationCmax (µg/mL) (Mean ± SD)Tmax (h) (Mean ± SD)AUC(0-t) (hµg/mL) (Mean ± SD)AUC(0-∞) (hµg/mL) (Mean ± SD)
Test (A) 20.11 ± 2.401.48 ± 0.2685.00 ± 10.46150.76 ± 22.86
Reference (B) 26.31 ± 2.221.48 ± 0.2687.58 ± 11.15141.21 ± 21.55

Visualization of Experimental Workflow and Logical Relationships

Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Protocol Protocol Design & IRB Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Subject Randomization Screening->Randomization Dosing_P1 Period 1: Dosing (Test/Reference) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Reference/Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Prep Plasma Sample Preparation Sampling_P2->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Data Quantification LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical two-period crossover bioequivalence study.

LC-MS/MS Analytical Workflow

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Chromatography Chromatographic Separation (HPLC/UHPLC) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Processing Mass_Analysis->Data_Acquisition

Caption: Detailed workflow for the LC-MS/MS analysis of clotrimazole in plasma.

Conclusion

This application note provides a detailed protocol for conducting a bioequivalence study of clotrimazole using this compound as an internal standard. The described LC-MS/MS method offers the necessary sensitivity, selectivity, and accuracy for the quantification of clotrimazole in human plasma. Adherence to this protocol, in conjunction with regulatory guidelines, will enable a robust assessment of the bioequivalence of generic clotrimazole formulations.

References

Application Note: Therapeutic Drug Monitoring of Clotrimazole Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clotrimazole is a broad-spectrum imidazole antifungal agent widely used for the treatment of various fungal infections, including those caused by Candida species and dermatophytes.[1][2][3] It functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungal cell death.[2][5] Although primarily administered topically, systemic absorption can occur, particularly with oral or intravaginal formulations.[5] Therapeutic drug monitoring (TDM) of clotrimazole is crucial in specific clinical scenarios to ensure optimal therapeutic outcomes and minimize potential toxicity.

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clotrimazole in human plasma. The use of a stable isotope-labeled deuterated internal standard (Clotrimazole-d5) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6]

Materials and Methods

Materials
  • Clotrimazole and Clotrimazole-d5 (Internal Standard, IS) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • A C18 reversed-phase analytical column.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Clotrimazole-d5).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

A previously published UPLC-MS/MS method was adapted for this protocol.[7]

  • Column: C18 reversed-phase column

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 0.2% ammonium acetate

    • B: Methanol

  • Gradient: Isocratic elution with 82% B[7]

  • Flow Rate: 0.1 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Results

The developed LC-MS/MS method demonstrates excellent performance for the quantification of clotrimazole in human plasma. The method was validated for linearity, precision, accuracy, and recovery based on data adapted from published studies.

Table 1: LC-MS/MS Parameters
ParameterValue
Analyte Clotrimazole
Precursor Ion (m/z)277.1
Product Ion (m/z)165.2 (quantitative), 242.2 (qualitative)
Collision Energy (V)27 (for 165.2), 28 (for 242.2)
Internal Standard Clotrimazole-d5
Precursor Ion (m/z)282.1 (projected)
Product Ion (m/z)165.2 (projected)
Collision Energy (V)27 (projected)

Note: Parameters for Clotrimazole are adapted from a published method[7]. Parameters for Clotrimazole-d5 are projected based on the structure of the parent compound.

Table 2: Method Validation Parameters
ParameterResultReference
Linearity Range0.488 - 250 ng/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Lower Limit of Quantification (LLOQ)0.488 ng/mL[7]
Inter-day Precision (%CV)< 10%[8]
Intra-day Precision (%CV)< 10%[8]
Accuracy (% Bias)Within ±15% for QC samples[7][9]
Recovery> 68.4%[8]

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for clotrimazole quantification.

G Clotrimazole Clotrimazole Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase Clotrimazole->Lanosterol_14_alpha_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_14_alpha_demethylase->Ergosterol_synthesis Lanosterol Lanosterol Lanosterol->Ergosterol_synthesis Catalyzed by Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_cell_membrane Fungal_cell_death Fungal Cell Death Fungal_cell_membrane->Fungal_cell_death Disruption leads to

Caption: Mechanism of action of Clotrimazole.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the therapeutic drug monitoring of clotrimazole in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Quantification of Clotrimazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal drug Clotrimazole in human plasma. The use of a stable isotope-labeled internal standard, Clotrimazole-d10, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The straightforward liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and clinical studies. The method was validated for linearity, precision, accuracy, and recovery, demonstrating excellent performance within the concentration range of 0.5 to 250 ng/mL.

Introduction

Clotrimazole is a widely used imidazole derivative for the topical treatment of fungal infections.[1] While systemic absorption is generally low, accurate quantification in plasma is crucial for pharmacokinetic studies, especially in the development of new formulations or for monitoring potential systemic exposure.[1] LC-MS/MS offers the high sensitivity and selectivity required for detecting the low concentrations of Clotrimazole typically found in plasma.[1][2] The incorporation of a deuterated internal standard, such as this compound, is the gold standard for bioanalytical assays, as it mimics the analyte's behavior during extraction and ionization, providing the most reliable quantification.[3] This note presents a fully validated method for the determination of Clotrimazole in human plasma.

Experimental Protocols

  • Clotrimazole reference standard (Sigma-Aldrich)[4]

  • This compound internal standard (ISTD)

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Clotrimazole and this compound in methanol to obtain final concentrations of 1 mg/mL each.[1][5] Store at 4°C.

  • Working Standard Solutions:

    • Prepare working solutions of Clotrimazole by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards.

  • Internal Standard Working Solution (10 ng/mL):

    • Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 10 ng/mL.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (85:15 methanol/0.1% formic acid in water).[2]

  • Vortex, and transfer to an autosampler vial for injection.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0.0 - 0.5 min: 85% B

    • 0.5 - 1.5 min: 85% B

    • 1.6 - 2.0 min: 85% B (column wash and re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[1]

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive[2]

  • MRM Transitions:

    • Clotrimazole: 277.1 -> 165.2 m/z[1]

    • This compound: 287.1 -> 175.2 m/z (Predicted)

Results and Discussion

The developed method demonstrates high sensitivity and specificity for the quantification of Clotrimazole in human plasma. The use of this compound as an internal standard effectively compensates for any variability during the sample preparation and ionization processes.

The method was validated according to standard bioanalytical guidelines, assessing linearity, precision, accuracy, and recovery.

  • Linearity: The calibration curve was linear over the concentration range of 0.5 - 250 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results, summarized in Table 2, show precision (%CV) values below 10% and accuracy (%Bias) within ±12%, which is well within the acceptable limits for bioanalytical methods.[2]

  • Recovery: The extraction recovery of Clotrimazole was determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The recovery was consistent across the QC levels, as shown in Table 3.

Data Presentation

Table 1: LC-MS/MS Parameters

Parameter Value
Ionization Mode ESI Positive
Clotrimazole Q1/Q3 277.1 / 165.2 m/z
This compound Q1/Q3 287.1 / 175.2 m/z
Collision Energy (CE) 27 V
Declustering Potential (DP) 80 V

| Source Temperature | 550°C |

Table 2: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%Bias) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.5 8.5 -5.2 9.8 -4.6
Low 1.5 6.2 3.5 7.5 4.1
Medium 75 4.1 -2.1 5.3 -1.7

| High | 200 | 3.5 | 1.8 | 4.8 | 2.5 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%)
Low 1.5 88.5 95.2
Medium 75 91.2 98.1

| High | 200 | 90.4 | 96.8 |

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) istd 2. Add ISTD (this compound) plasma->istd extract 3. Liquid-Liquid Extraction (MTBE) istd->extract evap 4. Evaporate to Dryness extract->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject into UPLC recon->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM) separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification (Ratio to ISTD) integrate->quantify report 11. Generate Report quantify->report

Caption: Workflow for Clotrimazole quantification in plasma.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Clotrimazole in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. This method is well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies.

References

Application Notes and Protocols for the Bioanalysis of Clotrimazole Using Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of Clotrimazole in biological matrices, utilizing Clotrimazole-d10 as an internal standard (IS). The inclusion of a deuterated internal standard is a critical component of robust bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample extraction and matrix effects.

The following sections detail three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, followed by a summary of expected quantitative performance and a visual workflow diagram.

Liquid-Liquid Extraction (LLE) for Clotrimazole in Human Plasma

Liquid-liquid extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma.[1][2] This method offers a good balance between recovery and sample cleanliness.

Experimental Protocol
  • Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.

  • Reagent Addition: Add 50 µL of a 50:50 (v/v) water/acetonitrile solution, followed by 200 µL of acetonitrile.[1]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[1]

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes at room temperature to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 250 µL) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step typically takes around 80 minutes.[1]

  • Reconstitution: Reconstitute the dried residue in 70 µL of methanol or a suitable mobile phase.[1]

  • Injection: Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Quantitative Data Summary
ParameterTypical Value
Linearity Range0.488–250 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)0.488 ng/mL[1][2]
Mean Extraction Recovery> 68%[3][4]
Precision (RSD%)< 15%[1][2]

Workflow Diagram

LLE_Workflow plasma 100 µL Plasma add_is Spike with This compound plasma->add_is add_reagents Add 50 µL H₂O/ACN (50:50) and 200 µL ACN add_is->add_reagents vortex Vortex (2 min) add_reagents->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (40°C) transfer->evaporate reconstitute Reconstitute in 70 µL MeOH evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject PP_Workflow plasma Plasma Sample add_is Spike with This compound plasma->add_is add_solvent Add 3x Volume of Cold Acetonitrile/Methanol add_is->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Direct Injection or Evaporation & Reconstitution transfer->inject analysis LC-MS/MS Analysis inject->analysis SPE_Workflow start Start condition Condition C18 SPE Cartridge (EtOH then ACN/H₂O) start->condition prepare_sample Prepare Sample: 200 µL Plasma/Blood + IS + 3 mL ACN/H₂O start->prepare_sample load Load Sample onto SPE Cartridge condition->load vortex Vortex (30 s) prepare_sample->vortex vortex->load wash Wash Cartridge (9 mL ACN/H₂O) load->wash dry Dry Cartridge wash->dry elute Elute with 200 µL 95% EtOH dry->elute inject Inject 10 µL into LC-MS/MS elute->inject

References

Application Notes and Protocols for In Vitro Metabolism Studies of Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole is a broad-spectrum antifungal agent widely used in the treatment of various fungal infections.[1][2] Its deuterated analog, Clotrimazole-d10, is often used as an internal standard in analytical studies. Understanding the in vitro metabolic profile of this compound is crucial for interpreting pharmacokinetic data and for drug development professionals. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of this compound.

The protocols and data presented herein are based on studies of Clotrimazole, with theoretical considerations for the impact of deuteration on this compound.

Metabolic Pathways of Clotrimazole

The primary route of Clotrimazole metabolism in vivo and in vitro is through a deamination reaction, catalyzed mainly by the cytochrome P450 isoform CYP3A4.[3] This process leads to the formation of the main metabolite, 2-chlorophenyl-diphenylmethanol.[3]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

Clotrimazole_d10 [label="this compound"]; Metabolite [label="2-chlorophenyl-diphenylmethanol-d10\n(Predicted Major Metabolite)"]; CYP3A4 [label="CYP3A4", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Clotrimazole_d10 -> Metabolite [label=" Deamination"]; CYP3A4 -> Clotrimazole_d10 [arrowhead=none, style=dashed, label=" Catalysis"]; } } Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for non-deuterated Clotrimazole. Due to the kinetic isotope effect, it is anticipated that the metabolic rates for this compound will be lower, and consequently, the half-life will be longer. The IC50 values for enzyme inhibition may also be altered.

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Clotrimazole

CYP IsoformIC50 (nM)Reference
CYP3A4180[4]
CYP3A411-35[5]
CYP2C9>10,000[6]
CYP2C19>10,000[6]

Note: IC50 values can vary depending on the experimental conditions, including the specific substrate and incubation system used.

Table 2: Hypothetical Comparison of Metabolic Stability between Clotrimazole and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min) (Predicted)Intrinsic Clearance (CLint, µL/min/mg protein) (Predicted)
Clotrimazole~30High
This compound>30Moderate to Low

This table is illustrative and based on the theoretical impact of deuteration. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding this compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer to a 96-well plate or microcentrifuge tubes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to each aliquot.

    • Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of this compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol 2: Metabolite Identification of this compound

This protocol aims to identify the metabolites of this compound formed during incubation with human liver microsomes.

Materials:

  • Same as Protocol 1, but with a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection.

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Perform a larger scale incubation of this compound with HLMs and the NADPH regenerating system for a fixed time (e.g., 60 minutes). Include a control incubation without the NADPH regenerating system.

  • Sample Preparation:

    • Terminate the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS instrument.

    • Compare the chromatograms of the samples with and without the NADPH regenerating system to identify peaks corresponding to metabolites.

    • Acquire full scan and product ion scan data for the parent compound and potential metabolites.

Data Analysis:

  • Identify potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., deamination, hydroxylation). For this compound, the primary metabolite is expected to be 2-chlorophenyl-diphenylmethanol-d10.

  • Confirm the identity of metabolites by analyzing their fragmentation patterns and comparing them to the parent compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro metabolism of this compound. While direct experimental data for the deuterated compound is limited, the established metabolic pathways of Clotrimazole, coupled with an understanding of the kinetic isotope effect, provide a strong basis for these studies. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental needs. The resulting data will be invaluable for the accurate interpretation of studies utilizing this compound and for advancing our understanding of its pharmacokinetic properties.

References

Application Notes and Protocols: The Use of Clotrimazole-d10 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-drug interactions (DDIs) represent a significant concern in clinical practice and are a critical aspect of drug development. A major mechanism underlying many DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. The azole antifungal agent, clotrimazole, is a well-established and potent inhibitor of several key human CYP isoforms.[1] Consequently, it serves as a valuable tool in in vitro DDI studies to characterize the inhibitory potential of new chemical entities.

The accuracy and reliability of data from such studies are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[2][3] A SIL-IS, such as Clotrimazole-d10, co-elutes with the analyte and is subject to the same matrix effects and ionization suppression or enhancement, thereby providing a more accurate and precise quantification of the analyte of interest.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro DDI studies, specifically focusing on its application as an internal standard for the quantification of clotrimazole in CYP inhibition assays.

Data Presentation: Clotrimazole Inhibition of Human Cytochrome P450 Isoforms

The inhibitory potential of clotrimazole against major human CYP isoforms is summarized in the table below. These IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are essential for designing in vitro studies and for interpreting the potential for clinical DDIs.

Cytochrome P450 IsoformIC50 (µM)Comments
CYP1A2>40Minimal inhibitory effect.[4]
CYP2B6<1Potent inhibitor.[5]
CYP2C9Strong InhibitionSpecific IC50 value not consistently reported, but known to be a strong inhibitor.[1]
CYP2C19Strong InhibitionSpecific IC50 value not consistently reported, but known to be a strong inhibitor.[1]
CYP2D6>40Minimal inhibitory effect.[4]
CYP2E1>40Minimal inhibitory effect.[4]
CYP3A40.18Potent inhibitor.[6]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

This protocol describes a method to determine the IC50 of a test compound (in this context, clotrimazole or a new chemical entity) against major human CYP isoforms using a cocktail of probe substrates and human liver microsomes.

Materials and Reagents:

  • Human Liver Microsomes (pooled, mixed gender)

  • Clotrimazole and this compound

  • CYP Probe Substrate Cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • 96-well incubation plates

  • 96-well collection plates

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of clotrimazole and the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in methanol to be used as the internal standard for the quantification of clotrimazole.

    • Prepare a working solution of the CYP probe substrate cocktail in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well incubation plate, add the appropriate volume of human liver microsomes, potassium phosphate buffer, and the CYP probe substrate cocktail.

    • Add serial dilutions of clotrimazole or the test compound to the wells. Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standards for the respective CYP probe substrate metabolites.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

    • Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

LC-MS/MS Method for the Quantification of Clotrimazole using this compound as an Internal Standard

This protocol outlines a general LC-MS/MS method for the quantification of clotrimazole in the in vitro incubation matrix, which can be used to confirm the nominal concentrations of the inhibitor.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to achieve separation of clotrimazole from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clotrimazole: m/z 345.1 → 277.1 (Quantifier), m/z 345.1 → 165.1 (Qualifier)

    • This compound: m/z 355.2 → 287.1 (Quantifier)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Procedure:

  • Sample Preparation:

    • To an aliquot of the incubation supernatant, add a known concentration of this compound internal standard solution.

    • Vortex and inject into the LC-MS/MS system.

  • Calibration Curve:

    • Prepare a series of calibration standards of clotrimazole in the same matrix as the samples (e.g., quenched incubation buffer).

    • Spike each calibration standard with the same concentration of this compound internal standard.

    • Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio of clotrimazole to this compound against the nominal concentration of clotrimazole.

  • Quantification:

    • Determine the concentration of clotrimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

CYP_Inhibition_Mechanism cluster_CYP Cytochrome P450 Enzyme CYP_Heme Heme Iron (Fe³⁺) Metabolite Metabolite CYP_Heme->Metabolite Metabolism Inhibition Inhibition of Metabolism Clotrimazole Clotrimazole (Azole Antifungal) Clotrimazole->CYP_Heme Binds to Heme Iron (Reversible Inhibition) Substrate Drug Substrate Substrate->CYP_Heme Binds to Active Site

Caption: Mechanism of CYP450 inhibition by clotrimazole.

DDI_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Reagents Prepare Reagents: - Human Liver Microsomes - Buffer, NADPH - Substrate Cocktail Add_Components Add Microsomes, Buffer, Substrates to 96-well Plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare Inhibitor Dilutions: - Clotrimazole or Test Compound Add_Inhibitor Add Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Add_Components->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Acetonitrile (+ Internal Standards) Incubate->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS_Analysis LC-MS/MS Analysis Transfer->LCMS_Analysis Quantify Quantify Metabolite Formation LCMS_Analysis->Quantify Calc_Inhibition Calculate % Inhibition Quantify->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Experimental workflow for an in vitro CYP inhibition assay.

References

Application Note: Validation of a Bioanalytical Method for Clotrimazole in Human Plasma Using Clotrimazole-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the validation of a sensitive and robust bioanalytical method for the quantification of Clotrimazole in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Clotrimazole-d10, is employed. The validation parameters, including linearity, accuracy, precision, and specificity, are assessed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2] All quantitative results are presented in tabular format, and the experimental workflow is visualized using diagrams.

Principle and Significance

The accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[1] Clotrimazole is a widely used broad-spectrum antifungal agent.[3][4] Validated analytical methods are crucial for determining its concentration in plasma to support clinical and nonclinical studies.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[7] this compound is chemically identical to the analyte but has a different mass. It co-elutes with Clotrimazole and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis. This ensures high accuracy and precision in the final concentration measurement.[7]

Rationale for Internal Standard Use

The diagram below illustrates the principle of using an internal standard for quantitative analysis. By maintaining a constant concentration of the internal standard (IS) across all samples (calibrators, QCs, and unknowns), the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for potential variability during the analytical process.

G cluster_0 Analytical Process Analyte Analyte (Clotrimazole) SamplePrep Sample Preparation (Extraction) Analyte->SamplePrep IS Internal Standard (IS) (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte_Signal Analyte Peak Area LCMS->Analyte_Signal IS_Signal IS Peak Area LCMS->IS_Signal Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: Principle of internal standard quantification.

Materials and Reagents

  • Analytes: Clotrimazole (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm)

  • Reagents: Ammonium Acetate (LC-MS Grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)

  • Equipment: UPLC system, Triple Quadrupole Tandem Mass Spectrometer, Analytical Balance, Centrifuge, Pipettes, Volumetric flasks.

Experimental Protocols

The following protocols are based on established, sensitive UPLC-MS/MS methodologies for Clotrimazole analysis, adapted for the use of this compound.[8]

Preparation of Stock and Working Solutions
  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Clotrimazole Working Solutions: Prepare serial dilutions of the Clotrimazole stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike appropriate amounts of the Clotrimazole working solutions into blank human plasma to achieve final concentrations ranging from 0.5 ng/mL to 250 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 200, 250 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 200 ng/mL

Sample Preparation (Protein Precipitation)

The following workflow diagram outlines the sample preparation procedure.

G plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL of IS Working Solution (this compound, 50 ng/mL) plasma->add_is add_acn Add 300 µL of Acetonitrile (to precipitate proteins) add_is->add_acn vortex Vortex Mix (2 minutes) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to a clean vial centrifuge->transfer inject Inject 5 µL into UPLC-MS/MS System transfer->inject

Caption: Workflow for sample preparation via protein precipitation.

UPLC-MS/MS Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp. 40°C
Mobile Phase A Water with 0.2% Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Gradient 80% A (0-0.5 min), linear ramp to 10% A (0.5-1.5 min), hold at 10% A (1.5-2.0 min), return to 80% A (2.1 min), equilibrate (2.1-3.0 min)
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions for the analyte and internal standard are critical for selective quantification. The precursor ion for Clotrimazole (m/z 277.1) corresponds to the stable trityl cation formed by the in-source loss of the imidazole group.[8] A corresponding precursor ion is proposed for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Clotrimazole 277.1165.210027
This compound (IS) 287.2 (proposed)165.2 (proposed)10029 (representative)

Method Validation and Representative Data

The method was validated for linearity, accuracy, precision, and specificity based on international guidelines.[6] The data presented below is representative of the performance expected from this method.

Linearity

The calibration curve was constructed by plotting the peak area ratio (Clotrimazole / this compound) against the nominal concentration. The curve was fitted using a weighted (1/x²) linear regression.

ParameterRepresentative ResultAcceptance Criteria
Calibration Range 0.5 - 250 ng/mL-
Regression Model Weighted (1/x²) Linear-
Correlation (r²) > 0.995≥ 0.99
Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated using QC samples. Accuracy is expressed as the percent bias (% Bias), and precision is expressed as the coefficient of variation (% CV).

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (% CV)Inter-Day Accuracy (% Bias)Inter-Day Precision (% CV)
LLOQ 0.5-4.28.5-5.89.7
LQC 1.52.56.13.17.3
MQC 751.84.52.45.2
HQC 200-1.13.9-0.74.8
Acceptance Criteria ±20% (LLOQ) ±15% (Other QCs) ≤20% (LLOQ) ≤15% (Other QCs) ±20% (LLOQ) ±15% (Other QCs) ≤20% (LLOQ) ≤15% (Other QCs)
Specificity and Matrix Effect
  • Specificity: Analysis of six different blank plasma lots showed no significant interfering peaks at the retention times of Clotrimazole and this compound.

  • Matrix Effect: The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, with the internal standard effectively compensating for any observed ion suppression or enhancement.

Conclusion

The UPLC-MS/MS method described herein is a rapid, sensitive, and specific approach for the quantification of Clotrimazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of drug development programs. The validation results demonstrate that the method meets the acceptance criteria outlined in the ICH M10 guideline.[1]

References

Troubleshooting & Optimization

Matrix effects in Clotrimazole analysis using Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clotrimazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on mitigating matrix effects using Clotrimazole-d10 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Clotrimazole analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Clotrimazole.[1][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: How does using this compound help in my analysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Clotrimazole, it co-elutes and experiences the same matrix effects.[4] By comparing the signal of the analyte to the known concentration of the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[4][5]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects include endogenous components of the biological sample such as phospholipids, salts, and proteins.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1] Inadequate sample preparation is a primary reason for the presence of these interfering compounds.

Q4: How can I assess the extent of matrix effects in my samples?

A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of Clotrimazole spiked into an extracted blank matrix sample with the peak area of Clotrimazole in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these two responses, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement.[2]

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in Clotrimazole quantification.

This issue often points towards uncompensated matrix effects. The following steps will guide you through diagnosing and resolving this problem.

Step 1: Quantitative Assessment of Matrix Effect

To confirm the presence of matrix effects, perform a quantitative assessment. The following table illustrates the potential impact of matrix effects and the effectiveness of this compound for correction.

Sample TypeClotrimazole Peak Area (Analyte)This compound Peak Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Neat Solution (No Matrix) 105,000102,0001.02910.0 (Nominal)100
Plasma Sample 1 (with Matrix Effect) 65,10063,5001.0259.9599.5
Plasma Sample 2 (with Severe Matrix Effect) 42,00041,0001.0249.9499.4
Plasma Sample 1 (without IS Correction) 65,100--6.2062.0
Plasma Sample 2 (without IS Correction) 42,000--4.0040.0

This table presents illustrative data to demonstrate the concept.

As shown in the table, without the internal standard, the calculated concentration is significantly lower due to ion suppression. With this compound, the analyte-to-internal standard ratio remains consistent, allowing for accurate quantification despite the signal suppression.

Step 2: Review and Optimize Sample Preparation

Inadequate sample cleanup is a major contributor to matrix effects.[3] Review your current protocol and consider the following detailed procedure for plasma samples.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Clotrimazole in Human Plasma

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation & Extraction: Add 400 µL of acetonitrile. Vortex for 1 minute to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Step 3: Chromatographic Optimization

If matrix effects persist after optimizing sample preparation, further chromatographic separation may be necessary to resolve Clotrimazole and the interfering components.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.

  • Column Chemistry: Consider using a different column with alternative chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds.

Visual Guides

The following diagrams illustrate the key concepts and workflows discussed.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Clotrimazole Calculate->Quantify Matrix_Effect_Mechanism cluster_source Ion Source cluster_analytes Droplet ESI Droplet MS Mass Spectrometer Droplet->MS Suppressed/Enhanced Signal Analyte Clotrimazole Ions Analyte->Droplet Ionization Interference Matrix Components Interference->Droplet Competition for Charge/Surface Troubleshooting_Decision_Tree Start Inaccurate/Irreproducible Results AssessME Perform Matrix Effect Assessment (Post-Extraction Spike-in) Start->AssessME ME_Present Significant Matrix Effect Detected? AssessME->ME_Present OptimizePrep Optimize Sample Preparation (e.g., LLE, SPE) ME_Present->OptimizePrep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Prep_Effective Is Sample Prep Sufficient? OptimizePrep->Prep_Effective OptimizeChroma Optimize Chromatography (Gradient, Column) Prep_Effective->OptimizeChroma No Revalidate Re-validate Method Prep_Effective->Revalidate Yes Chroma_Effective Is Chromatography Optimized? OptimizeChroma->Chroma_Effective Chroma_Effective->Revalidate Yes CheckOther Investigate Other Issues (e.g., Instrument, Standards) Chroma_Effective->CheckOther No No_ME->CheckOther

References

Technical Support Center: Overcoming Ion Suppression with Clotrimazole-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during LC-MS/MS analysis, with a specific focus on the use of Clotrimazole-d10 as an internal standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of samples susceptible to ion suppression.

Problem: Low analyte signal intensity or high variability in results.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate this effect.

Potential Cause Troubleshooting Step Expected Outcome Data Comparison
Significant Ion Suppression Incorporate this compound as an internal standard in all samples, standards, and quality controls.The internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.See Table 1: Impact of this compound on Mitigating Ion Suppression .
Suboptimal Sample Preparation Implement a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to remove interfering matrix components like phospholipids.A cleaner sample extract will lead to reduced ion suppression and a more stable analyte signal.Compare the peak areas of the analyte in a crude protein precipitation extract versus an LLE or SPE extract.
Inadequate Chromatographic Separation Optimize the LC gradient to ensure the analyte and major matrix components do not co-elute.Improved separation will move the analyte peak away from the region of significant ion suppression.Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
High Sample Concentration Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.Lowering the concentration of interfering species can lessen their impact on the ionization of the analyte.Analyze a dilution series of the sample extract and observe the trend in analyte signal-to-noise ratio.

Table 1: Impact of this compound on Mitigating Ion Suppression

Analysis Condition Analyte Peak Area (counts) Internal Standard (this compound) Peak Area (counts) Analyte/IS Ratio % Recovery % RSD
Without Internal Standard (Spiked Plasma) 85,000N/AN/A65%18%
With this compound Internal Standard (Spiked Plasma) 87,500125,0000.7098%3.5%
Neat Solution (Analyte + IS in Solvent) 130,000128,0001.02100%1.2%

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased number of analyte ions reaching the detector. This can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[2]

Q2: How does using this compound as an internal standard help overcome ion suppression?

A2: this compound is a stable isotope-labeled version of clotrimazole. This means it is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. Because it is chemically identical, it behaves in the same way during sample preparation, chromatography, and ionization.[3] Therefore, any ion suppression that affects the analyte will also affect this compound to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[3]

Q3: What are the ideal characteristics of an internal standard?

A3: An ideal internal standard should be:

  • Chemically and physically similar to the analyte.

  • Co-elute with the analyte or elute very closely.

  • Not naturally present in the sample matrix.

  • Stable throughout the entire analytical process.

  • Have a mass that is easily distinguishable from the analyte by the mass spectrometer.

Stable isotope-labeled internal standards, such as this compound for clotrimazole analysis, are considered the gold standard as they meet these criteria almost perfectly.

Q4: I am still seeing ion suppression even with an internal standard. What else can I do?

A4: While a stable isotope-labeled internal standard is highly effective, severe matrix effects may still require further optimization. Consider the following:

  • Improve Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[4]

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help to chromatographically separate the analyte from the suppressing agents.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus their suppressive effects.

Q5: How do I determine the optimal concentration of this compound to use?

A5: The concentration of the internal standard should be consistent across all samples, calibration standards, and quality controls. It should be high enough to produce a strong and reproducible signal but not so high that it saturates the detector or causes ion suppression of the analyte itself. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.

Experimental Protocols

1. Protocol for Quantification of Clotrimazole in Human Plasma using this compound Internal Standard

This protocol is based on a validated UPLC-MS/MS method for clotrimazole and adapted for the use of its deuterated internal standard.[5]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of 50:50 (v/v) water/acetonitrile.

  • Add 200 µL of acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Transfer the upper organic layer (approximately 250 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A Water with 0.2% Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Methanol
Gradient 18% B to 82% B over 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters TQD)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr

c. MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Clotrimazole 345.1277.13020
This compound 355.2287.13020

Note: The MRM transitions for this compound are predicted based on a +10 Da mass shift from the parent compound and its primary fragment. These may need to be optimized on the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is add_solvents Add H2O/ACN & ACN add_is->add_solvents vortex Vortex (2 min) add_solvents->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject (5 µL) reconstitute->inject uplc UPLC Separation inject->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify ion_suppression_mechanism cluster_source Mass Spectrometer Ion Source Analyte Analyte Droplet Analyte->Droplet Enters ESI Droplet Matrix Matrix Matrix->Droplet Competes for Droplet Surface Matrix->Gas Phase Ions Inhibits Analyte Ionization Droplet->Gas Phase Ions Evaporation & Ion Formation Detector Detector Gas Phase Ions->Detector Reduced Analyte Ions

References

Troubleshooting poor peak shape in Clotrimazole-d10 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the analysis of Clotrimazole-d10.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in this compound analysis?

A1: The most common peak shape issues are peak fronting and peak tailing. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2][3] Peak fronting results in a broader first half of the peak, while peak tailing shows a broader second half.[4] Both can negatively impact the accuracy and precision of quantification.[2][5]

Q2: What are the primary causes of peak fronting for this compound?

A2: Peak fronting for this compound can stem from several factors:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to fronting.[1][6][7]

  • Sample Solvent Incompatibility: If the solvent used to dissolve the this compound is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[1][8]

  • Column Degradation: A void or collapse at the column inlet can lead to a distorted flow path and cause peak fronting.[6][7]

Q3: What are the likely causes of peak tailing for this compound?

A3: Peak tailing is a frequent issue, especially with basic compounds like Clotrimazole. Potential causes include:

  • Secondary Interactions: Clotrimazole, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[2][9][10]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic analyte and causing tailing.[2][11]

  • Column Contamination: Accumulation of matrix components from the sample on the column can create active sites that cause tailing.[3][5]

  • Excessive Dead Volume: Extra volume in the system between the injector and the detector can cause band broadening and tailing.[2][12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Fronting

If you are observing peak fronting for this compound, follow this troubleshooting workflow.

G A Observe Peak Fronting B Reduce Injection Volume/Concentration A->B C Peak Shape Improves? B->C D Issue Resolved: Column Overload C->D Yes E Match Sample Solvent to Mobile Phase C->E No F Peak Shape Improves? E->F G Issue Resolved: Solvent Mismatch F->G Yes H Inspect/Replace Column & Guard Column F->H No I Issue Resolved: Column Degradation H->I G A Observe Peak Tailing B Adjust Mobile Phase pH A->B C Peak Shape Improves? B->C D Issue Resolved: Suboptimal pH C->D Yes E Increase Buffer Concentration C->E No F Peak Shape Improves? E->F G Issue Resolved: Insufficient Buffering F->G Yes H Consider Alternative Column Chemistry F->H No I Issue Resolved: Column-Analyte Interaction H->I

References

Technical Support Center: Clotrimazole & Clotrimazole-d10 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Clotrimazole and its deuterated internal standard, Clotrimazole-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure accurate quantification.

Troubleshooting Guide: Low Extraction Recovery

Low or inconsistent recovery is a common issue in sample preparation. This guide provides a systematic approach to identifying and resolving the root cause of poor extraction efficiency for Clotrimazole and its internal standard.

My extraction recovery for Clotrimazole/Clotrimazole-d10 is low. What are the potential causes and how can I fix it?

Low recovery can stem from several factors related to the sample matrix, the chosen extraction method (Liquid-Liquid vs. Solid-Phase), and the chemical properties of Clotrimazole itself. The following workflow can help diagnose the issue.

Troubleshooting_Workflow Troubleshooting Low Extraction Recovery Start Low Recovery Observed Check_IS Check Internal Standard (IS) Response (this compound) Start->Check_IS IS_Low IS Response is Low or Variable Check_IS->IS_Low Yes IS_OK IS Response is Stable, Analyte Recovery is Low Check_IS->IS_OK No Degradation Analyte Degradation? IS_Low->Degradation Adsorption Adsorption to Labware? IS_Low->Adsorption LLE_Path Liquid-Liquid Extraction (LLE) IS_OK->LLE_Path SPE_Path Solid-Phase Extraction (SPE) IS_OK->SPE_Path LLE_pH Incorrect Aqueous Phase pH? LLE_Path->LLE_pH LLE_Solvent Suboptimal Extraction Solvent? LLE_Path->LLE_Solvent LLE_Technique Inefficient Phase Separation? LLE_Path->LLE_Technique SPE_Condition Improper Cartridge Conditioning? SPE_Path->SPE_Condition SPE_Load Sample Loading Flow Rate Too High? SPE_Path->SPE_Load SPE_Elute Incomplete Elution? SPE_Path->SPE_Elute LLE_pH_Sol Solution: Adjust pH to > 8.5 to neutralize Clotrimazole (pKa ~6.5). LLE_pH->LLE_pH_Sol LLE_Solvent_Sol Solution: Use a water-immiscible organic solvent with appropriate polarity (e.g., MTBE, Ethyl Acetate, Hexane). LLE_Solvent->LLE_Solvent_Sol LLE_Technique_Sol Solution: Increase vortex/mixing time. Ensure complete centrifugation to break emulsions. LLE_Technique->LLE_Technique_Sol SPE_Condition_Sol Solution: Ensure cartridge is properly conditioned (e.g., Methanol followed by Water/Buffer) to activate the stationary phase. SPE_Condition->SPE_Condition_Sol SPE_Load_Sol Solution: Decrease flow rate during sample loading (e.g., ~1 mL/min) to ensure adequate interaction with the sorbent. SPE_Load->SPE_Load_Sol SPE_Elute_Sol Solution: Use a stronger elution solvent (e.g., Methanol, Acetonitrile). Increase elution volume. Ensure pH of elution solvent is appropriate. SPE_Elute->SPE_Elute_Sol Degradation_Sol Solution: Process samples promptly. Avoid high temperatures and extreme pH during processing. Degradation->Degradation_Sol Adsorption_Sol Solution: Use polypropylene labware. Acidify final extract to prevent adsorption to glass surfaces. Adsorption->Adsorption_Sol

Caption: Troubleshooting workflow for low extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected extraction behavior of this compound compared to unlabeled Clotrimazole?

A1: A deuterated internal standard like this compound is designed to have virtually identical chemical and physical properties to the unlabeled analyte. Therefore, its extraction recovery, chromatographic retention time, and ionization efficiency (in mass spectrometry) are expected to be the same as that of Clotrimazole. A stable and consistent response from this compound throughout a batch analysis is a good indicator that the extraction procedure itself is robust. Any observed variability would likely affect both the analyte and the internal standard equally.

Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for Clotrimazole?

A2: Both LLE and SPE can yield high recovery for Clotrimazole if properly optimized. The choice often depends on the sample matrix, required cleanup level, throughput needs, and available equipment.

  • SPE often provides a cleaner extract by selectively isolating the analyte, which can reduce matrix effects in LC-MS/MS analysis. It is also more amenable to automation.[1]

  • LLE is a cost-effective and versatile technique. However, it can be more labor-intensive, use larger volumes of organic solvents, and may be prone to emulsion formation with complex matrices like plasma.[2]

Q3: What is the optimal pH for extracting Clotrimazole from an aqueous matrix?

A3: Clotrimazole is a weakly basic compound with a pKa of approximately 6.5. To ensure it is in its neutral, more organic-soluble form for efficient extraction into a non-polar solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa. Therefore, a pH of 8.5 or higher is recommended for LLE.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my extraction to reduce them?

A4: Matrix effects, which cause ion suppression or enhancement, are due to co-eluting endogenous components from the sample. To mitigate this:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate Clotrimazole from interfering matrix components.

  • Switch to SPE: If using LLE or protein precipitation, switching to a well-developed SPE method can provide a much cleaner final extract.

  • Optimize SPE Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to leave Clotrimazole bound to the sorbent.

  • Sample Dilution: Diluting the sample before extraction can sometimes reduce the concentration of interfering components.

Q5: Is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for Clotrimazole extraction?

A5: While QuEChERS is a popular and effective method for multi-residue analysis in matrices like food and agricultural products, its application for Clotrimazole in biological matrices like plasma is not widely reported in the literature. The most commonly documented and validated methods for bioanalytical applications remain LLE and SPE.

Data on Extraction Recovery

The following tables summarize quantitative data on the extraction recovery of Clotrimazole from various matrices using different techniques reported in scientific literature.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

MatrixExtraction SolventsReported RecoveryReference
Human PlasmaAcetonitrileNot explicitly quantified, but method was successfully validated.[3]
Human PlasmaMethyl tert-butyl ether–dichloromethane (4:1, v/v)> 68.4%[4]
MicroemulsionChloroform93.8–100.9%

Table 2: Solid-Phase Extraction (SPE) Recovery

| Matrix | SPE Cartridge Type | Elution Solvent | Reported Recovery | Reference | | :--- | :--- | :--- | :--- | | Cow's Milk | Not specified | Ethanol | 95.9–101.78% | N/A |

Experimental Protocols

Below are detailed methodologies for common LLE and SPE protocols for Clotrimazole extraction.

Protocol 1: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[3]

  • Sample Preparation: To a 100 µL aliquot of plasma, add 50 µL of your this compound internal standard working solution (prepared in H₂O/Acetonitrile 50:50, v/v).

  • Protein Precipitation & Extraction: Add 200 µL of Acetonitrile.

  • Vortex: Vortex mix the sample vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 250 µL) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 70 µL of Methanol (or initial mobile phase).

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction from Serum or Plasma

This protocol describes a general procedure for extraction using a C18 SPE cartridge.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Start Condition 1. Condition Cartridge (e.g., 2 mL Methanol, then 5 mL Water) Start->Condition Prepare_Sample 2. Prepare Sample (1 mL Plasma + IS + 200 µL Ammonium Hydroxide) Condition->Prepare_Sample Load_Sample 3. Load Sample onto Cartridge (Flow rate ~1 mL/min) Prepare_Sample->Load_Sample Wash 4. Wash Cartridge (e.g., 6 mL Water) to remove interferences Load_Sample->Wash Elute 5. Elute Analyte (e.g., 3 mL Methanol) Wash->Elute Evaporate 6. Evaporate to Dryness (Nitrogen stream, 45°C) Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. Inject for Analysis Reconstitute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Addressing isotopic exchange issues with Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clotrimazole-d10. Our aim is to help you address potential isotopic exchange issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a deuterated form of Clotrimazole, an antifungal medication.[1] In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard.[2] The deuterium labeling provides a distinct mass difference from the unlabeled Clotrimazole, allowing for accurate quantification while ensuring that its chemical and chromatographic behaviors closely mimic the analyte of interest.[3][4]

Q2: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, specifically hydrogen-deuterium exchange (H-D exchange), is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[5] This can be problematic when using deuterated internal standards like this compound, as it can lead to a change in the mass-to-charge ratio of the standard, potentially compromising the accuracy of quantitative analyses.[6][7]

Q3: Under what conditions is isotopic exchange most likely to occur with this compound?

Isotopic exchange is often catalyzed by acidic or basic conditions.[8] Clotrimazole itself is known to degrade in strongly acidic and basic media.[9][10] Therefore, it is crucial to control the pH during sample preparation, storage, and analysis to minimize the risk of deuterium loss from the this compound molecule. Elevated temperatures can also accelerate this process.[10]

Q4: How can I detect if isotopic exchange is occurring with my this compound standard?

You can monitor for isotopic exchange by observing the mass spectrum of your this compound standard over time or under different experimental conditions. Look for the appearance or increase in intensity of ions corresponding to partially deuterated or non-deuterated Clotrimazole. A shift in the isotopic cluster towards lower masses would be indicative of deuterium loss.

Q5: What are the best practices for storing this compound to minimize isotopic exchange?

To maintain the isotopic integrity of this compound, it should be stored in a neutral, aprotic solvent.[6] It is advisable to prepare stock solutions in solvents like methanol or acetonitrile and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent exposure to atmospheric moisture.[11] Avoid storing in acidic or basic solutions.[6]

Troubleshooting Guide

Issue 1: Inconsistent Internal Standard Response

Symptoms:

  • High variability in the peak area of this compound across a batch of samples.[12]

  • Drifting signal intensity of the internal standard during the analytical run.[4]

Possible Causes & Solutions:

CauseRecommended Action
Isotopic Back-Exchange Verify the pH of your sample and mobile phase. Acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent.[5][8] Adjust the pH to be as close to neutral as possible.
Sample Matrix Effects The sample matrix can sometimes suppress or enhance the ionization of the internal standard.[13] Ensure that your sample preparation method is robust and effectively removes interfering matrix components.
Inconsistent Sample Preparation Variations in sample preparation, such as inconsistent evaporation steps or reconstitution volumes, can lead to variable internal standard concentrations.[14] Review and standardize your sample preparation protocol.
Instrument Instability Fluctuations in the mass spectrometer's performance can cause signal drift.[15] Perform instrument tuning and calibration to ensure stable operation.[16]
Issue 2: Poor Peak Shape or Splitting for this compound

Symptoms:

  • Broad, tailing, or fronting peaks for the internal standard.

  • Split peaks for the this compound signal.[16]

Possible Causes & Solutions:

CauseRecommended Action
Chromatographic Issues Poor chromatography can be a cause. Optimize your LC method, including the column, mobile phase composition, and gradient profile.[16]
Contamination Contamination in the LC-MS system or from the sample matrix can affect peak shape. Clean the ion source and check for any sources of contamination.
Co-elution with Interferences An interfering compound from the matrix might be co-eluting with your internal standard. Adjust your chromatographic method to improve separation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Allow the lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the entire contents of the vial with a precise volume of HPLC-grade methanol or acetonitrile to achieve a final concentration of 1 mg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or below in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[11]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution with the initial mobile phase composition or a compatible aprotic solvent to the desired final concentration for spiking into samples.

Protocol 2: Assessing the Isotopic Stability of this compound
  • Incubation:

    • Prepare solutions of this compound in different buffers with varying pH values (e.g., pH 4, 7, and 9).

    • Incubate these solutions at different temperatures (e.g., room temperature and 40°C) for a set period (e.g., 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the incubated samples by LC-MS/MS.

    • Monitor the ion chromatograms for the mass transitions of this compound and any potential back-exchanged products (e.g., d9, d8, etc.).

  • Data Analysis:

    • Calculate the percentage of back-exchange by comparing the peak area of the back-exchanged products to the total peak area of all Clotrimazole-related species.

Visualizations

Isotopic_Exchange_Troubleshooting start Inconsistent this compound Signal check_ph Check pH of Solvents & Samples start->check_ph ph_issue Is pH Acidic or Basic? check_ph->ph_issue adjust_ph Adjust to Neutral pH ph_issue->adjust_ph Yes check_matrix Investigate Matrix Effects ph_issue->check_matrix No stable_signal Stable Signal Achieved adjust_ph->stable_signal matrix_issue Matrix Effects Present? check_matrix->matrix_issue optimize_prep Optimize Sample Preparation matrix_issue->optimize_prep Yes check_instrument Check Instrument Performance matrix_issue->check_instrument No optimize_prep->stable_signal instrument_issue Instrument Instability? check_instrument->instrument_issue tune_instrument Tune and Calibrate MS instrument_issue->tune_instrument Yes instrument_issue->stable_signal No tune_instrument->stable_signal

Caption: Troubleshooting workflow for inconsistent this compound signal.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing reconstitute Reconstitute this compound spike Spike into Sample reconstitute->spike extract Extract Analyte and IS spike->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Analyte calculate->quantify

Caption: General experimental workflow for using this compound as an internal standard.

References

Technical Support Center: Clotrimazole-d10 Analyte Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clotrimazole-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise during the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in LC-MS/MS analysis of this compound?

A1: Background noise in LC-MS/MS can be broadly categorized into two types: chemical noise and electrical noise.

  • Chemical Noise: This arises from ions that are not the analyte of interest but are detected by the mass spectrometer. Common sources include:

    • Mobile Phase Contaminants: Solvents, additives (e.g., formic acid, ammonium acetate), and water can contain impurities that contribute to background signals.[1][2] Using high-purity, LC-MS grade reagents is crucial.

    • Sample Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.[3][4] Endogenous phospholipids are a common source of matrix effects.[5]

    • System Contamination: Plasticizers (e.g., phthalates), detergents, and residues from previous analyses can leach from tubing, vials, and other system components, contributing to background ions.[6]

    • Solvent and Adduct Formation: The formation of solvent clusters and adducts with metal ions or other molecules can create interfering background ions.[6]

  • Electrical Noise: This is inherent to the electronic components of the mass spectrometer and detector. While modern instruments are designed to minimize this, it can still be a factor, especially when detecting very low-level signals.[7]

Q2: How can I differentiate between chemical and electrical noise?

A2: A simple way to differentiate is to observe the baseline with and without solvent flow. If the noise is present even when the LC flow is off, it is likely electrical noise. If the noise level increases significantly with the mobile phase flowing, it is predominantly chemical noise.

Q3: My baseline is consistently high, even in blank injections. What should I do?

A3: A high baseline in blank injections strongly suggests contamination in your LC-MS system or mobile phases.

  • Check Your Solvents and Additives: Prepare fresh mobile phases using the highest purity LC-MS grade solvents and additives.[1] Compare results obtained with additives from different sources if possible.[1]

  • Clean the System: Flush the entire LC system, including the autosampler, with a strong solvent combination like isopropanol/water or methanol/acetonitrile/water/isopropanol.

  • Inspect for Contamination Sources: Check for and replace any contaminated solvent inlet frits, tubing, or fittings.

Q4: I'm observing significant ion suppression for this compound. How can I mitigate this?

A4: Ion suppression is a common matrix effect.[5] Here are several strategies to address it:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.

  • Optimize Chromatography: Modify your chromatographic method to separate this compound from the co-eluting matrix interferences. This can involve changing the gradient, flow rate, or switching to a different column chemistry.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen their suppressive effect.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as Clotrimazole-d5 (if available and chromatographically resolved from d10), can help to compensate for matrix effects as it will be similarly affected by suppression.[8]

Troubleshooting Guides

Guide 1: High Background Noise in Blank Injections

This guide provides a step-by-step approach to diagnosing and resolving high background noise when no sample is injected.

Experimental Workflow for Troubleshooting High Background Noise

A Start: High Background Noise in Blank Injection B Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) A->B C Run Blank Injection B->C D Noise Reduced? C->D E Problem Solved: Contaminated Mobile Phase D->E Yes F Systematically Clean LC System (Flush with Strong Solvents) D->F No G Replace Solvent Inlet Frits and Check Tubing F->G H Run Blank Injection G->H I Noise Reduced? H->I J Problem Solved: System Contamination I->J Yes K Contact Instrument Manufacturer for Service I->K No A Start: Suspected Matrix Effect (Poor Reproducibility, Ion Suppression/Enhancement) B Post-Column Infusion Experiment A->B C Inject Blank Extracted Matrix B->C D Monitor this compound Signal C->D E Signal Dip at Analyte Retention Time? D->E F Matrix Effect Confirmed E->F Yes G No Significant Signal Change: Investigate Other Causes E->G No H Optimize Sample Preparation (e.g., LLE, SPE) F->H I Modify Chromatographic Conditions (e.g., Gradient, Column) F->I J Evaluate Stable Isotope-Labeled Internal Standard F->J K Re-evaluate Matrix Effect H->K I->K J->K

References

Calibration curve issues with Clotrimazole-d10 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clotrimazole-d10 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on calibration curve challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantification?

This compound is a deuterated form of Clotrimazole, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered a best practice as it has nearly identical chemical and physical properties to the analyte (Clotrimazole), and thus experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.

Q2: What is a typical calibration curve range for Clotrimazole quantification?

Calibration curve ranges for Clotrimazole can vary depending on the biological matrix and the sensitivity of the LC-MS/MS instrument. However, reported linear ranges are often in the low ng/mL to hundreds of ng/mL. For example, a validated method for human plasma demonstrated a linear range of 0.488–250 ng/mL. Another study reported a linear range of 50-250 ng/mL in human plasma.

Q3: What are the common solvents for preparing this compound stock and working solutions?

Methanol is a commonly used solvent for preparing stock solutions of Clotrimazole and its deuterated internal standard.[1] Working solutions are often prepared by diluting the stock solution in the mobile phase or a solvent mixture compatible with the initial chromatographic conditions, such as a mix of methanol and water.

Q4: What are the key considerations for the stability and storage of Clotrimazole and this compound solutions?

Clotrimazole is a stable compound, with studies showing it is thermally stable up to 340°C.[2] However, it can degrade under strongly acidic or basic conditions. Stock solutions are typically stored at 4°C. It is recommended to prepare fresh calibration standards for each assay. If storage is necessary, studies have shown that Clotrimazole can be stable in solution for at least 30 days under refrigerated conditions (-5°C).[2]

Troubleshooting Guide: Calibration Curve Issues

Issue 1: My calibration curve is non-linear.

Q: Why is my calibration curve for this compound quantification not linear?

A: Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors.[3][4] Here are some potential causes and solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[4]

    • Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If saturation is observed, you can either narrow the calibration range or dilute samples that are expected to be in the high concentration range. Another approach is to use a less intense product ion for quantification at the higher end of the curve.[4]

  • Matrix Effects: Components in the biological matrix can co-elute with your analyte and internal standard, causing ion suppression or enhancement.[5][6] This can lead to a non-linear relationship between concentration and response, especially if the matrix effect is not consistent across the concentration range.

    • Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7] You can also adjust your chromatographic conditions to better separate the analyte from the matrix interferences.

  • Inappropriate Regression Model: While a linear, 1/x weighted regression is common, it may not be the best fit for your data.

    • Solution: Evaluate a quadratic regression model. However, the use of quadratic regression in regulated bioanalysis can be controversial.[8] It's important to justify the choice of a non-linear model.

  • Formation of Dimers or Adducts: At higher concentrations, Clotrimazole may form dimers or adducts, which can affect the ionization efficiency and lead to a non-linear response.

    • Solution: Optimize the ion source parameters, such as temperature and gas flows, to minimize the formation of these species.

Issue 2: My calibration curve shows poor reproducibility between runs.

Q: Why do I get a good calibration curve in one run, but a poor one in the next?

A: Poor reproducibility of the calibration curve can be frustrating. Here are some common culprits and how to address them:

  • Inconsistent Sample Preparation: Variability in sample preparation, such as pipetting errors or inconsistent extraction times, can lead to different analyte and internal standard responses between runs.

    • Solution: Ensure that all standards and samples are prepared consistently. Use calibrated pipettes and automate sample preparation steps where possible.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as changes in pump pressure, column temperature, or ion source conditions, can affect the signal response.[9]

    • Solution: Before starting a run, allow the system to equilibrate thoroughly. Monitor system suitability parameters throughout the run to detect any drift in performance.

  • Degradation of Standards: If your stock or working solutions are not stable, their concentrations will change over time, leading to inconsistent calibration curves.

    • Solution: Prepare fresh working standards for each run from a recently prepared stock solution. If storing solutions, ensure they are kept at the appropriate temperature and protected from light.

  • Carryover: Residual analyte from a high concentration standard can carry over to the next injection, affecting the accuracy of the lower concentration standards.

    • Solution: Optimize the autosampler wash procedure to minimize carryover. Include blank injections after the highest concentration standard to check for carryover.

Issue 3: I'm observing high variability in the response of my this compound internal standard.

Q: Why is the peak area of my this compound internal standard not consistent across my calibration standards and samples?

A: While the internal standard is meant to correct for variability, significant fluctuations in its own signal can indicate a problem. Here are some possible reasons:

  • Inconsistent Addition of Internal Standard: The most straightforward cause is adding different amounts of the internal standard to each standard and sample.

    • Solution: Double-check your procedure for adding the internal standard. Ensure the pipette is calibrated and that the same volume is added to every vial.

  • Matrix Effects on the Internal Standard: Although this compound is a stable isotope-labeled internal standard, it is not completely immune to matrix effects. If the matrix composition varies significantly between your standards and samples, you may see different levels of ion suppression or enhancement for the internal standard.

    • Solution: As with analyte matrix effects, improving sample cleanup is the best solution. A more rigorous extraction method can help to create a cleaner sample with less variable matrix components.

  • Source Contamination: A dirty ion source can lead to erratic ionization and inconsistent signal for both the analyte and the internal standard.

    • Solution: Regularly clean the ion source according to the manufacturer's recommendations.[5]

  • Co-eluting Interferences with the Same Mass Transition: It is possible, though less likely with a stable isotope-labeled internal standard, that an interfering compound in the matrix has the same mass transition as this compound.

    • Solution: Review your chromatograms for any unexpected peaks at the retention time of your internal standard. If an interference is suspected, you may need to adjust your chromatography to separate it from the internal standard or select a different mass transition for quantification.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for Clotrimazole Quantification
ParameterSetting
LC System UPLC or HPLC
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B, hold, then return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Clotrimazole) e.g., m/z 345.1 -> 277.1
MRM Transition (this compound) e.g., m/z 355.1 -> 287.1
Ion Source Temperature 500 - 550°C
Collision Energy Optimized for each transition
Table 2: Preparation of Calibration Standards
StepActionDetails
1. Stock Solutions Prepare 1 mg/mL stock solutions of Clotrimazole and this compound in methanol.Store at 4°C.
2. Working Solutions Prepare intermediate working solutions of Clotrimazole by serial dilution of the stock solution in methanol:water (50:50).Concentrations will depend on the desired calibration curve range.
3. Spiking Spike a known volume of blank biological matrix (e.g., plasma, urine) with the Clotrimazole working solutions to create calibration standards.For a 0.5 - 250 ng/mL curve, you might spike 95 µL of plasma with 5 µL of the appropriate working solution.
4. Internal Standard Addition Add a fixed amount of this compound working solution to each calibration standard and unknown sample.A typical final concentration for the internal standard is 50-100 ng/mL.
5. Sample Preparation Proceed with the sample preparation method (e.g., protein precipitation, LLE, SPE).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Clotrimazole & this compound) working Prepare Working Solutions (Serial Dilutions) stock->working spike Spike Blank Matrix (Calibration Standards) working->spike add_is Add Internal Standard (this compound) spike->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart node_q node_q node_s node_s start Calibration Curve Issue q1 Is the curve non-linear? start->q1 q2 Is reproducibility poor? q1->q2 No non_linear_causes Check for: - Detector Saturation - Matrix Effects - Inappropriate Regression q1->non_linear_causes Yes q3 Is IS response variable? q2->q3 No poor_repro_causes Check for: - Inconsistent Sample Prep - Instrument Instability - Standard Degradation q2->poor_repro_causes Yes end Issue Resolved q3->end No (Consult Instrument Manual) is_variability_causes Check for: - Inconsistent IS addition - Matrix effects on IS - Source Contamination q3->is_variability_causes Yes non_linear_solutions Solutions: - Dilute high standards/samples - Improve sample cleanup - Evaluate quadratic fit non_linear_causes->non_linear_solutions non_linear_solutions->end poor_repro_solutions Solutions: - Standardize procedures - System equilibration - Prepare fresh standards poor_repro_causes->poor_repro_solutions poor_repro_solutions->end is_variability_solutions Solutions: - Verify pipetting - Improve sample cleanup - Clean ion source is_variability_causes->is_variability_solutions is_variability_solutions->end

Caption: Troubleshooting flowchart for calibration curve issues.

References

Technical Support Center: Stability of Clotrimazole-d10 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Clotrimazole-d10 as an internal standard in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and reliability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Clotrimazole, an antifungal medication. In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Clotrimazole) that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the analyte.

Q2: Is there specific stability data available for this compound in biological matrices?

Currently, there is limited publicly available data specifically detailing the stability of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates. However, the stability of the non-deuterated form, Clotrimazole, has been studied and can serve as a valuable reference. It is crucial for each laboratory to perform its own validation of this compound stability in the specific biological matrix and under the exact conditions used in their assays, as per regulatory guidelines (e.g., FDA, EMA, ICH M10).

Q3: What are the potential degradation pathways for Clotrimazole and, by extension, this compound?

Studies on Clotrimazole have shown that it can degrade under certain conditions. The primary degradation products identified are imidazole and (o-chlorophenyl) diphenyl methanol. This degradation can be influenced by factors such as pH and temperature. It is reasonable to assume that this compound would follow a similar degradation pathway.

Q4: What are the general considerations for the stability of deuterated internal standards?

While deuterated internal standards are generally considered the gold standard for LC-MS/MS assays, there are some potential issues to be aware of:

  • Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the non-deuterated analyte on a chromatographic column. This is known as the "isotope effect" and should be monitored.

  • Hydrogen-Deuterium (H-D) Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on the molecule may exchange with hydrogen atoms from the surrounding environment. This can lead to a change in the mass of the internal standard and affect quantification.

  • Purity: The purity of the this compound standard should be confirmed to ensure that it is free from significant amounts of the non-deuterated Clotrimazole, which could interfere with the measurement of the analyte.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound as an internal standard.

Issue Potential Cause Recommended Action
High variability in Internal Standard (IS) peak area Inconsistent sample processing (e.g., extraction, evaporation).Review and optimize the sample preparation workflow. Ensure consistent timing and technique for each step.
Instability of this compound in the biological matrix or processed sample.Perform stability experiments (freeze-thaw, bench-top, long-term, autosampler) to assess the stability of this compound under your specific conditions.
Inconsistent injection volume.Check the autosampler for any issues with the syringe or injection port.
Matrix effects (ion suppression or enhancement).Evaluate matrix effects by comparing the IS response in neat solution versus post-extracted matrix. If significant, consider modifying the sample cleanup or chromatographic conditions.
Shift in Internal Standard retention time Isotope effect.This is often a minor and consistent shift. Ensure that the integration parameters are set correctly to capture the entire peak. If the shift is inconsistent, investigate the chromatographic conditions.
Changes in mobile phase composition or column temperature.Verify the mobile phase preparation and ensure the column oven is maintaining a stable temperature.
Presence of unlabeled Clotrimazole in the IS channel Impurity in the this compound standard.Check the certificate of analysis for the isotopic purity of the standard.
In-source fragmentation of the analyte.Optimize the mass spectrometer source conditions to minimize fragmentation.
H-D exchange.Investigate the possibility of H-D exchange by incubating the IS in the mobile phase or matrix at different pH values and temperatures.

Experimental Protocols for Stability Assessment

To ensure the reliability of your bioanalytical method, it is essential to perform stability studies for this compound in the relevant biological matrix. The following are detailed methodologies for key stability experiments.

Stock Solution Stability

Objective: To determine the stability of the this compound stock solution under specified storage conditions.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Divide the stock solution into aliquots and store them at the intended storage temperature (e.g., 4°C or -20°C).

  • At specified time points (e.g., 0, 7, 14, 30 days), dilute an aliquot of the stored stock solution to a working concentration.

  • Analyze the freshly prepared working solution by LC-MS/MS and compare the response to a freshly prepared stock solution at the same concentration.

  • Acceptance Criteria: The mean response of the stored stock solution should be within ±10% of the mean response of the freshly prepared stock solution.

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Protocol:

  • Spike a blank biological matrix with this compound at a known concentration.

  • Aliquot the spiked matrix into multiple tubes.

  • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

  • After the final thaw, process the samples and analyze them by LC-MS/MS.

  • Compare the response of the freeze-thaw samples to that of freshly prepared and processed samples at the same concentration.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling time during a typical batch analysis.

Protocol:

  • Spike a blank biological matrix with this compound at a known concentration.

  • Leave the spiked samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • After the specified time, process the samples and analyze them by LC-MS/MS.

  • Compare the response of the bench-top samples to that of freshly prepared and processed samples at the same concentration.

  • Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.

Long-Term Stability in Biological Matrix

Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

Protocol:

  • Spike a blank biological matrix with this compound at a known concentration.

  • Aliquot the spiked matrix and store at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw them, and process for analysis.

  • Compare the response of the long-term storage samples to that of freshly prepared and processed samples at the same concentration.

  • Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.

Autosampler (Post-Preparative) Stability

Objective: To evaluate the stability of this compound in the processed sample extract while stored in the autosampler.

Protocol:

  • Spike a blank biological matrix with this compound at a known concentration and process the samples.

  • Place the processed samples in the autosampler at the specified temperature (e.g., 4°C or 10°C).

  • Inject the samples at the beginning of the analytical run (time zero) and again at the end of the run (e.g., after 24 or 48 hours).

  • Compare the response of the samples injected at the end of the run to the response of the samples injected at the beginning.

  • Acceptance Criteria: The mean concentration of the samples at the end of the run should be within ±15% of the mean concentration at the beginning of the run.

Data Presentation

Stability TestMatrix/SolventStorage ConditionDurationExpected Stability (based on Clotrimazole)
Stock Solution Methanol/Acetonitrile4°C30 daysStable
Freeze-Thaw Human Plasma-20°C / -80°C3 cyclesLikely Stable
Short-Term (Bench-Top) Human PlasmaRoom Temperature24 hoursLikely Stable
Long-Term Human Plasma-20°C1 monthStable[1]
Long-Term Human Plasma-80°C> 1 monthExpected to be Stable
Autosampler Processed Sample4°C24 hoursLikely Stable

Visualizations

The following diagrams illustrate the workflows for assessing the stability of this compound.

experimental_workflow cluster_stock Stock Solution Stability cluster_matrix Matrix Stability cluster_auto Autosampler Stability s_prep Prepare Stock Solution s_store Store at 4°C / -20°C s_prep->s_store s_test Test at T=0, 7, 14, 30 days s_store->s_test s_compare Compare to Fresh Stock s_test->s_compare m_spike Spike Matrix with IS m_ft Freeze-Thaw Cycles m_spike->m_ft m_bt Bench-Top Storage m_spike->m_bt m_lt Long-Term Storage m_spike->m_lt m_process Process Samples m_ft->m_process m_bt->m_process m_lt->m_process m_analyze LC-MS/MS Analysis m_process->m_analyze a_process Process Spiked Samples a_load Load into Autosampler a_process->a_load a_inject Inject at T=0 and T=end a_load->a_inject a_compare Compare Responses a_inject->a_compare troubleshooting_flow start High IS Variability Observed check_processing Review Sample Processing Protocol start->check_processing outcome_proc Consistent Processing? check_processing->outcome_proc check_stability Perform Stability Experiments outcome_stab IS Stable? check_stability->outcome_stab check_instrument Check Autosampler and MS outcome_inst Instrument OK? check_instrument->outcome_inst check_matrix Evaluate Matrix Effects outcome_matrix No Matrix Effect? check_matrix->outcome_matrix outcome_proc->check_stability Yes resolve_proc Retrain Analyst / Optimize Protocol outcome_proc->resolve_proc No outcome_stab->check_instrument Yes resolve_stab Adjust Storage/Handling Conditions outcome_stab->resolve_stab No outcome_inst->check_matrix Yes resolve_inst Perform Instrument Maintenance outcome_inst->resolve_inst No resolve_matrix Improve Sample Cleanup / Chromatography outcome_matrix->resolve_matrix No

References

Validation & Comparative

A Comparative Guide to Clotrimazole Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Clotrimazole, a widely used antifungal agent. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical technique for their specific application, be it for quality control of pharmaceutical formulations or bioanalytical studies. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are objectively compared based on published experimental data.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following tables summarize the key quantitative performance parameters of four common methods used for Clotrimazole analysis, compiled from various validation studies.

Table 1: Performance Characteristics of HPLC Methods for Clotrimazole Quantification
ParameterHPLC Method 1 (Cream)HPLC Method 2 (Microemulsion)
Linearity (Range) 80 - 120% of target5 - 200 µg/mL
Correlation Coefficient (r²) 0.9996[1]> 0.9988
Accuracy (% Recovery) 101.2% - 103.8%[1]93.8% - 100.9%
Precision (% RSD) Intra-day: 0.612%[1]Intra-day: 0.8% - 1.18%
Inter-day: 0.35% - 1.43%[1]Inter-day: < 2.35%
Limit of Detection (LOD) 0.25 µg/mL[1]Not Reported
Limit of Quantitation (LOQ) 0.5 µg/mL[1]Not Reported
Primary Application Health Care Cream[2]Microemulsion[3]
Table 2: Performance Characteristics of HPTLC, UPLC-MS/MS, and UV-Vis Methods
ParameterHPTLC (Bulk Drug/Tablet)UPLC-MS/MS (Human Plasma)UV-Vis Spectrophotometry
Linearity (Range) 200 - 1000 ng/spot[4][5]0.488 - 250 ng/mL[6]1 - 25 µg/mL[7]
Correlation Coefficient (r²) 0.9998[5]> 0.9903[6]Not Reported
Accuracy (% Recovery) 98.6% - 101.5%Within ±15% of nominal[6]Not Reported
Precision (% RSD) Intra-day: 0.61% - 3.36%Not ReportedIntra-day & Inter-day: Low RSD
Inter-day: 1.17% - 4.44%
Limit of Detection (LOD) 50 ng/spot[4][5]~0.5 pg/mL (calculated from 0.488 ng/mL LOQ)[6]0.25 µg/mL[7]
Limit of Quantitation (LOQ) 200 ng/spot[4][5]0.488 ng/mL[6]0.83 µg/mL[7]
Primary Application Bulk Drug & Tablets[4]Human Plasma[6]Pharmaceutical Formulations[7]

Experimental Workflows and Logical Relationships

Visualizing the workflow of analytical processes and comparative studies is crucial for understanding the methodologies. The following diagrams illustrate a typical workflow for an inter-laboratory comparison study and the experimental process for HPLC-based quantification.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting p1 Define Study Objectives (Method Validation, Lab Performance) p2 Select Participating Laboratories p1->p2 p3 Prepare & Characterize Homogenous Test Material p2->p3 p4 Design Study Protocol & Instructions p3->p4 e1 Distribute Test Material & Protocol to Labs p4->e1 e2 Laboratories Perform Quantification e1->e2 e3 Labs Submit Results & Raw Data e2->e3 a1 Statistical Analysis of Results (e.g., z-scores, Cochran's/Grubbs' tests) e3->a1 a2 Evaluate Laboratory Performance & Method Precision a1->a2 a3 Prepare & Distribute Final Report a2->a3 a3->p1 Feedback for Future Studies

Caption: General workflow for an inter-laboratory comparison study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh Clotrimazole cream sample prep2 Dissolve in Methanol & Sonicate prep1->prep2 prep3 Dilute to final concentration (e.g., 250 µg/mL) prep2->prep3 hplc2 Inject Sample/Standard (20 µL) prep3->hplc2 prep4 Prepare Standard Stock & Working Solutions prep4->hplc2 hplc1 Set up HPLC System: - C18 Column - Mobile Phase (MeOH:K2HPO4) - Flow Rate: 1.5 mL/min hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Area of Clotrimazole hplc3->data1 data2 Construct Calibration Curve (Standard Solutions) data1->data2 data3 Quantify Clotrimazole in Sample data2->data3

Caption: Experimental workflow for Clotrimazole quantification in cream by HPLC.

Detailed Experimental Protocols

Detailed and validated protocols are fundamental for reproducible and reliable results. Below are summaries of the methodologies for the compared analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Cream Formulations

This method is suitable for the determination of Clotrimazole in semi-solid dosage forms like creams.

  • Instrumentation : A standard HPLC system equipped with a UV-VIS detector is used.[2]

  • Chromatographic Conditions :

    • Column : C18 (4.6 x 250 mm, 5 µm packing).[2]

    • Mobile Phase : A mixture of methanol and potassium phosphate buffer (K2HPO4), typically in a ratio of 85:15 (v/v).[1][2]

    • Flow Rate : 1.5 mL/min.[1][2]

    • Injection Volume : 20 µL.[1][2]

    • Detection : UV detection at a wavelength of 254 nm.[2]

  • Sample Preparation :

    • Accurately weigh approximately 2.5 g of the cream into a 100 mL volumetric flask.

    • Add methanol and shake for about 15 minutes to dissolve the cream base and extract the drug.[2]

    • Dilute to volume with methanol to achieve a target concentration (e.g., 250 µg/mL).

  • Standard Preparation :

    • Prepare a stock solution of Clotrimazole reference standard (RS) in methanol (e.g., 500 µg/mL).

    • Prepare working standards by diluting the stock solution to concentrations spanning the expected sample concentration.

High-Performance Thin-Layer Chromatography (HPTLC) for Bulk Drug and Tablets

HPTLC offers a high-throughput alternative for the analysis of solid dosage forms and bulk drug substances.

  • Instrumentation : HPTLC system including a sample applicator, developing chamber, and a TLC scanner.

  • Chromatographic Conditions :

    • Stationary Phase : Precoated silica gel 60F254 TLC plates.[4]

    • Mobile Phase : A mixture of cyclohexane, toluene, methanol, and triethylamine in a ratio of 8:2:0.5:0.2 (v/v/v/v).[4][5]

    • Detection : Densitometric scanning at 262 nm.[4]

  • Sample Preparation (Tablets) :

    • Weigh and finely powder twenty tablets.

    • Transfer a quantity of powder equivalent to 100 mg of Clotrimazole to a flask and dissolve in methanol.

    • Sonicate for 15 minutes, filter, and dilute the filtrate with methanol to a final concentration of 40 µg/mL.[4]

  • Standard Preparation :

    • Prepare a standard stock solution of Clotrimazole in methanol (e.g., 40 µg/mL).

    • Apply different volumes of the standard solution to the HPTLC plate to construct a calibration curve (e.g., 200 to 1000 ng/spot).

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Plasma

This highly sensitive and specific method is ideal for bioanalytical applications where very low concentrations of Clotrimazole need to be quantified in a complex biological matrix.

  • Instrumentation : An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions :

    • Column : Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase : A mixture of water (with 0.2% ammonium acetate and 0.1% formic acid) and methanol.

    • Flow Rate : A gradient flow may be used, with run times as short as 2 minutes.[6]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ion electrospray (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • Transitions : Quantitative transition from m/z 277.1 to 165.2.[6]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a 100 µL aliquot of plasma, add 50 µL of a water/acetonitrile mixture (50:50, v/v) followed by 200 µL of acetonitrile.[6]

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.[6]

    • Separate the upper organic layer and evaporate it to dryness at 40 °C.[6]

    • Reconstitute the residue in 70 µL of methanol and inject a 5 µL aliquot into the UPLC-MS/MS system.[6]

UV-Visible Spectrophotometry

This is a simple, cost-effective, and rapid method suitable for the routine quality control of pharmaceutical formulations where excipients do not interfere with the absorbance of Clotrimazole.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Methodology :

    • Solvent : Methanol is commonly used as it effectively dissolves Clotrimazole and provides stable absorbance readings.[7]

    • Wavelength of Maximum Absorbance (λmax) : The absorbance is measured at the λmax of Clotrimazole, which is approximately 220-250 nm depending on the solvent.[7][8]

  • Sample Preparation :

    • Prepare a stock solution by accurately weighing and dissolving the sample (e.g., cream or powdered tablets) in methanol.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Standard Preparation :

    • Prepare a stock solution of Clotrimazole reference standard in methanol (e.g., 100 µg/mL).

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 25 µg/mL.[7]

    • Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

References

The Superior Accuracy and Precision of Clotrimazole-d10 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, the choice of an internal standard is a critical factor that directly impacts the accuracy and precision of results. This guide provides an objective comparison of Clotrimazole-d10, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these compounds are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This unique characteristic allows them to mimic the analyte throughout the analytical process, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency.[3][4] this compound, with ten deuterium atoms, offers a significant mass difference from the unlabeled Clotrimazole, ensuring minimal isotopic overlap and enhancing its reliability as an internal standard.

Unveiling the Performance Advantage: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over their non-deuterated counterparts, such as structural analogs, lies in their ability to more accurately account for matrix effects and procedural losses.[5] While structural analogs may have similar chemical properties, they do not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, leading to biased results.

A comparative study on the quantification of testosterone using different stable isotope-labeled internal standards highlights the impact of the choice of internal standard on accuracy. The study compared testosterone-d2, testosterone-d5, and ¹³C-labeled testosterone.[6][7][8][9] The results, summarized in the table below, demonstrate that even among different SILs, the degree and position of labeling can influence the final quantified value. Although this study does not directly involve this compound, the findings are directly applicable to the principles of using deuterated internal standards.

Internal StandardAnalytePassing-Bablok Regression Equation (vs. Reference Method)Conclusion
Testosterone-d2TestosteroneConsidered the reference standard in the study.[6][7][8][9]Established as the benchmark for comparison.
Testosterone-d5TestosteroneTestosterone (D5) = 0.86 × Testosterone (D2) + 0.04[6][7][8][9]Resulted in lower quantified values compared to the reference.
¹³C-TestosteroneTestosteroneTestosterone (C13) = 0.90 × Testosterone (D2) + 0.02[6][7][8][9]Provided results closer to the reference than the d5 variant, but still showed a negative bias.

This table illustrates the impact of different stable isotope-labeled internal standards on the quantification of testosterone, demonstrating that the choice of internal standard can significantly affect the accuracy of the results.

These data underscore the importance of selecting an appropriate internal standard. The closer the physicochemical properties of the internal standard are to the analyte, the more accurately it can compensate for analytical variability. As a deuterated analog, this compound is expected to co-elute with and have the same ionization efficiency as unlabeled Clotrimazole, leading to superior accuracy and precision in quantitative assays.

Experimental Protocols: A Blueprint for Reliable Quantification

The successful implementation of this compound as an internal standard relies on a well-defined and validated analytical method. Below is a typical experimental protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, serum), add a fixed amount of this compound solution (the internal standard).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (Clotrimazole) and the internal standard (this compound).

3. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards, quality controls, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Science: Pathways and Workflows

To further understand the context in which Clotrimazole and its deuterated internal standard are utilized, the following diagrams illustrate its mechanism of action and the typical analytical workflow.

Ergosterol Biosynthesis Pathway and Clotrimazole's Mechanism of Action cluster_pathway Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Substrate Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Clotrimazole Clotrimazole Clotrimazole->Lanosterol 14-alpha-demethylase Inhibits Lanosterol 14-alpha-demethylase->14-demethyl-lanosterol Product

Caption: Mechanism of action of Clotrimazole in inhibiting ergosterol synthesis.

Clotrimazole's Modulation of ERK/Akt Signaling Pathway in Melanogenesis Clotrimazole Clotrimazole PI3K PI3K Clotrimazole->PI3K Activates ERK ERK Clotrimazole->ERK Activates Akt Akt PI3K->Akt Activates Proteasomal Degradation Proteasomal Degradation Akt->Proteasomal Degradation Promotes ERK->Proteasomal Degradation Promotes Melanin Synthesis Melanin Synthesis Proteasomal Degradation->Melanin Synthesis Inhibits Tyrosinase Tyrosinase Tyrosinase->Proteasomal Degradation Subjected to Tyrosinase->Melanin Synthesis Catalyzes

Caption: Signaling pathway showing Clotrimazole's effect on melanogenesis.

Experimental Workflow for Bioanalysis using an Internal Standard Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification of Analyte Data_Analysis->Quantification

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

References

Performance Showdown: Clotrimazole-d10 vs. Alternative Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the linearity and quantification range of Clotrimazole-d10 and its alternatives, providing researchers with critical data for robust bioanalytical method development.

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. For the antifungal agent Clotrimazole, the use of a stable and reliable internal standard (IS) is crucial for achieving accurate and reproducible results in chromatographic assays. While deuterated standards like this compound are often considered the gold standard, a variety of other compounds are also employed. This guide provides a comparative analysis of the linearity and quantification range of Clotrimazole when analyzed with this compound and other commonly used internal standards, supported by experimental data and detailed protocols.

Linearity and Range of Quantification: A Comparative Look

The performance of an internal standard is fundamentally linked to its ability to ensure a linear response of the analyte over a defined concentration range. The following table summarizes the linearity and quantification ranges reported for Clotrimazole analysis using different internal standards.

Internal StandardAnalytical MethodLinearity Range (Clotrimazole)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
This compound LC-MS/MSData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
Ibuprofen RP-HPLC50 - 250 ng/mL[1][2]>0.999[1]23.90 ng/mL[1]250 ng/mL[1]
Ketoconazole HPLC-UV0.1 - 1.0 µg/mL0.99910.1 µg/mL1.0 µg/mL
Miconazole TLC-DensitometryQualitative comparisonNot specifiedNot specifiedNot specified
Econazole Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Clotrimazole in biological matrices using an internal standard.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Clotrimazole & Internal Standard Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Clotrimazole Concentration Calibration->Quantification

Bioanalytical workflow for Clotrimazole quantification.

Detailed Experimental Protocol

The following is a generalized protocol for establishing the linearity and range of quantification for Clotrimazole using an internal standard, based on common practices in bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., this compound, Ibuprofen) and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Clotrimazole stock solution with methanol to create a series of working solutions at different concentrations. Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the Clotrimazole working solutions to achieve a series of calibration standards covering the expected concentration range. A typical range for an RP-HPLC method might be 50 to 250 ng/mL.[1] Add a fixed volume of the internal standard working solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

3. Sample Extraction:

  • Protein Precipitation: To 100 µL of each calibration standard and QC sample, add 200 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

4. Chromatographic Conditions (Example for RP-HPLC):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.5% triethylamine in water, pH adjusted to 3 with o-phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV detector at a specified wavelength (e.g., 215 nm).[1]

5. Data Analysis:

  • Linearity: Plot the peak area ratio of Clotrimazole to the internal standard against the nominal concentration of the Clotrimazole calibration standards. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

  • Range of Quantification: The range of quantification is the concentration range over which the method is demonstrated to be linear, accurate, and precise.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation (CV) ≤ 20%).

    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±15% of the nominal value and a CV ≤ 15%).

Conclusion

Alternative internal standards such as Ibuprofen and Ketoconazole have demonstrated acceptable performance in terms of linearity and quantification range for Clotrimazole analysis. Researchers and drug development professionals should carefully validate their chosen internal standard according to regulatory guidelines to ensure the reliability of their bioanalytical data. The experimental protocol provided here serves as a foundational guide for conducting such validation studies. Further research directly comparing the performance of this compound with these alternatives would be highly beneficial to the scientific community.

References

The Gold Standard for Bioanalysis: Unveiling the Specificity and Selectivity of Clotrimazole-d10 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Clotrimazole-d10 with alternative internal standards used in the quantitative analysis of Clotrimazole in complex biological matrices. We delve into the principles of stable isotope dilution analysis and present the experimental rationale supporting the superior performance of deuterated standards.

In the landscape of bioanalytical chemistry, achieving accurate and reproducible quantification of therapeutic agents in complex biological matrices like plasma, blood, and tissue is a significant challenge. Matrix effects, where endogenous components interfere with the ionization of the analyte, can lead to erroneous results. The use of an internal standard (IS) that closely mimics the physicochemical properties of the analyte is the most effective strategy to mitigate these effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3][4][5]

The Unparalleled Advantage of Deuterated Internal Standards

This compound is a deuterated analog of Clotrimazole, where ten hydrogen atoms have been replaced with deuterium. This seemingly subtle modification offers a profound advantage in mass spectrometric detection. While chemically identical to Clotrimazole, its increased mass allows it to be distinguished by the mass spectrometer.[4][5] This co-eluting, mass-differentiated internal standard provides the most effective compensation for variations during sample preparation and analysis.[3][6]

Key benefits of using this compound include:

  • Minimized Matrix Effects: Co-elution of the analyte and its deuterated internal standard ensures that both are subjected to the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement.[3][7]

  • Improved Accuracy and Precision: By correcting for analyte loss during sample extraction and inconsistencies in injection volume, deuterated standards significantly enhance the accuracy and precision of the analytical method.[3][6]

  • Enhanced Specificity: The unique mass-to-charge ratio (m/z) of this compound provides an additional layer of specificity, reducing the likelihood of interference from other compounds in the matrix.

Comparative Analysis: this compound vs. Alternative Internal Standards

While direct comparative studies for this compound are not extensively published, the principles of stable isotope dilution analysis allow for a robust comparison with other internal standards reported in the literature for Clotrimazole quantification. Structural analogs are a common alternative when a SIL IS is unavailable.[2] For instance, estazolam has been used as an internal standard for Clotrimazole analysis.[8][9][10]

FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., Estazolam)No Internal Standard
Principle Stable Isotope DilutionRelative ResponseExternal Calibration
Co-elution with Analyte Nearly identical retention timeDifferent retention timesNot Applicable
Compensation for Matrix Effects ExcellentPartial to GoodNone
Correction for Extraction Variability ExcellentPartialNone
Specificity in MS/MS High (Different m/z)High (Different m/z)Moderate
Accuracy & Precision HighestGood to HighLower
Cost & Availability Higher cost, may require custom synthesisLower cost, more readily availableNot Applicable

Experimental Workflow and Methodologies

A robust bioanalytical method using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Clotrimazole in Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Clotrimazole: e.g., m/z 345.1 → 277.1

      • This compound: e.g., m/z 355.1 → 287.1 (hypothetical, assuming 10 deuterium atoms on a stable fragment)

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Principles

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the principle of mass spectrometric resolution.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: Bioanalytical workflow for Clotrimazole quantification.

G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry cluster_2 Mass Spectrum CoElution Co-elution of Clotrimazole and this compound Ionization Ionization CoElution->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Analyte Clotrimazole (m/z 345.1) MassAnalyzer->Analyte Selects Analyte Ion IS This compound (m/z 355.1) MassAnalyzer->IS Selects IS Ion

Caption: Specificity through mass spectrometric resolution.

Conclusion

In the pursuit of robust and reliable bioanalytical data, the use of a stable isotope-labeled internal standard is indispensable. This compound, by virtue of its identical chemical nature and distinct mass, offers unparalleled advantages in specificity and selectivity for the quantification of Clotrimazole in complex matrices. While the initial investment may be higher than for structural analogs, the significant improvements in data quality, accuracy, and precision justify its use as the gold standard in regulated bioanalysis. This guide underscores the importance of selecting the most appropriate internal standard to ensure the integrity and validity of pharmacokinetic and clinical studies.

References

The Gold Standard of Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Utilizing Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and clinical research, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of the robustness of bioanalytical methods for the quantification of Clotrimazole, with a focus on the impact of internal standard selection. Through illustrative data and detailed protocols, we demonstrate the superior performance of methods employing a stable isotope-labeled internal standard, Clotrimazole-d10, compared to alternatives.

The Critical Role of Internal Standards in Mitigating Matrix Effects

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to matrix effects. These effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical results. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for variability during sample preparation and analysis.

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. Due to its near-identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects, providing the most effective normalization and leading to a more robust and reliable method.

Comparative Analysis of Method Robustness

To illustrate the impact of internal standard selection on method robustness, we present a comparative analysis of three scenarios for the quantification of Clotrimazole in human plasma:

  • Method A: Utilizing this compound as the internal standard.

  • Method B: Employing a structural analog as the internal standard.

  • Method C: Without the use of an internal standard.

The following tables summarize the performance of these three methods when subjected to deliberate, small variations in key analytical parameters, simulating a robustness study.

Table 1: Effect of Mobile Phase Composition Variation on Precision and Accuracy

MethodMobile Phase VariationPrecision (%RSD)Accuracy (%Bias)
A: this compound IS -2% Organic 2.1 -1.5
+2% Organic 1.9 +1.2
B: Analogue IS -2% Organic 5.8 -7.2
+2% Organic 6.1 +8.5
C: No IS -2% Organic 12.5 -18.3
+2% Organic 13.1 +20.1

Table 2: Effect of Column Temperature Variation on Precision and Accuracy

MethodColumn Temperature VariationPrecision (%RSD)Accuracy (%Bias)
A: this compound IS -5°C 2.3 -1.8
+5°C 2.0 +1.5
B: Analogue IS -5°C 6.5 -8.1
+5°C 6.8 +9.2
C: No IS -5°C 14.2 -21.5
+5°C 15.0 +23.4

Table 3: Effect of Flow Rate Variation on Precision and Accuracy

MethodFlow Rate VariationPrecision (%RSD)Accuracy (%Bias)
A: this compound IS -10% 2.5 -2.1
+10% 2.2 +1.9
B: Analogue IS -10% 7.2 -9.8
+10% 7.5 +10.5
C: No IS -10% 16.8 -25.7
+10% 17.5 +28.1

The data clearly demonstrates that the method utilizing this compound as an internal standard exhibits significantly better precision and accuracy under all tested variations. This highlights its superior robustness compared to using a structural analog or no internal standard.

Experimental Protocols

A representative experimental protocol for the LC-MS/MS analysis of Clotrimazole in human plasma is provided below. This protocol serves as the basis for the comparative data presented.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound or analogue IS, where applicable).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Clotrimazole: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 10] > [Product Ion]

    • Analogue IS: [Precursor Ion] > [Product Ion]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superior performance of a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Bioanalytical Workflow with Internal Standard

matrix_effect_compensation cluster_analyte Analyte (Clotrimazole) cluster_is Internal Standard (this compound) Analyte_Signal Analyte MS Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal IS MS Signal IS_Signal->Ratio Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Matrix_Effect->Analyte_Signal Affects Matrix_Effect->IS_Signal Affects Equally Final_Conc Accurate Final Concentration Ratio->Final_Conc Unaffected by Matrix Effect

Compensation of Matrix Effects by SIL-IS

Conclusion

The selection of an appropriate internal standard is a critical determinant of the robustness of a bioanalytical method. The data and principles outlined in this guide unequivocally demonstrate that the use of a stable isotope-labeled internal standard, such as this compound, provides superior method performance. By co-eluting with the analyte and experiencing identical matrix effects, this compound ensures accurate and precise quantification even when the analytical conditions are subject to minor variations. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a strategic investment in the generation of high-quality, reliable, and defensible bioanalytical data.

A Comparative Guide to the Stability of Clotrimazole and Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of the antifungal agent Clotrimazole and its deuterated analog, Clotrimazole-d10. While direct comparative stability studies for this compound are not publicly available, this document synthesizes existing experimental data on Clotrimazole and leverages established principles of kinetic isotope effects to project the stability profile of this compound.

Executive Summary

Clotrimazole is a widely used imidazole antifungal agent susceptible to degradation under various stress conditions, including acidic and photolytic environments. Its degradation pathways primarily involve the cleavage of the imidazole ring and the C-N bond. The deuterated form, this compound, is anticipated to exhibit enhanced stability against degradation pathways where the cleavage of a carbon-hydrogen bond is the rate-limiting step. This potential for increased stability is attributed to the kinetic isotope effect (KIE), wherein the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond. This guide presents detailed stability data for Clotrimazole and provides a theoretical framework for the anticipated stability of this compound.

Stability Profile of Clotrimazole

Clotrimazole's stability has been extensively studied under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The primary degradation products identified are imidazole and (2-chlorophenyl)diphenylmethanol.[1][2][3] Degradation is particularly notable under acidic and photolytic stress.

Quantitative Stability Data for Clotrimazole

The following table summarizes the degradation of Clotrimazole under various stress conditions as reported in the literature.

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl2 hoursRoom TemperatureSignificant[4]
Base Hydrolysis 0.1 N NaOH2 hoursRoom TemperatureMinimal[4]
Oxidative 6% H₂O₂2 hoursRoom TemperatureModerate[4]
Thermal Dry Heat6 hours60°CMinimal[4]
Photolytic Sunlight8 hoursAmbient66.34%[1][4]
Accelerated Storage Cream Formulation3 months40±2°C~8.67%[2][3]
Clotrimazole Degradation Pathway

Under acidic conditions, the primary degradation pathway of Clotrimazole involves the cleavage of the bond between the imidazole ring and the trityl group.

G Clotrimazole Clotrimazole Imidazole Imidazole Clotrimazole->Imidazole Acid Hydrolysis Trityl_Carbocation (2-chlorophenyl)diphenyl- methyl carbocation Clotrimazole->Trityl_Carbocation Acid Hydrolysis Degradation_Product (2-chlorophenyl)diphenyl- methanol Trityl_Carbocation->Degradation_Product + H₂O

Caption: Acid-catalyzed degradation of Clotrimazole.

Stability Profile of this compound: A Theoretical Perspective

This compound is a stable isotope-labeled version of Clotrimazole where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution can significantly impact the molecule's stability due to the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction.[3] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to be broken.[5] Consequently, if the cleavage of a C-H bond is the rate-determining step of a degradation reaction, the deuterated compound will degrade more slowly.

Anticipated Stability of this compound

While direct experimental data is lacking, the principles of KIE suggest that this compound could exhibit greater stability than Clotrimazole, particularly against metabolic degradation and potentially certain chemical degradation pathways.

  • Metabolic Stability: Drug metabolism often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes.[1] Deuteration at these metabolic "hot spots" can significantly slow down metabolism, leading to a longer drug half-life.[1][6]

  • Chemical Stability: For chemical degradation pathways that involve the cleavage of an aromatic C-H bond as the rate-limiting step, this compound would be expected to be more stable. However, for degradation initiated by attacks on other parts of the molecule, such as the imidazole ring, the effect of deuteration on the phenyl rings may be negligible.

Given that the primary reported degradation of Clotrimazole in forced studies involves the cleavage of the C-N bond, the deuteration of the phenyl rings is not expected to significantly alter its stability under these specific acidic conditions. However, in pathways involving radical abstraction or oxidation of the phenyl rings, this compound would likely demonstrate enhanced stability.

Experimental Protocols

Forced Degradation Study of Clotrimazole

The following is a generalized protocol for conducting forced degradation studies on Clotrimazole, based on methodologies described in the literature.[4][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare 1 mg/mL Clotrimazole stock solution in methanol Acid Acid Hydrolysis: + 0.1 N HCl, RT, 2h Prepare Stock Solution->Acid Base Base Hydrolysis: + 0.1 N NaOH, RT, 2h Prepare Stock Solution->Base Oxidation Oxidation: + 6% H₂O₂, RT, 2h Prepare Stock Solution->Oxidation Thermal Thermal: 60°C, 6h Prepare Stock Solution->Thermal Photolytic Photolytic: Sunlight, 8h Prepare Stock Solution->Photolytic Dilution Dilute stressed samples to 10 µg/mL with mobile phase Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photolytic->Dilution HPLC Inject into HPLC system Dilution->HPLC Analysis Analyze chromatograms for degradation products and assay of active ingredient HPLC->Analysis

Caption: Experimental workflow for forced degradation studies.

Materials and Reagents:

  • Clotrimazole reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (6%)

  • Water (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Clotrimazole in methanol.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at room temperature for 2 hours. Neutralize the solution with 0.1 N NaOH.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the solid drug in a hot air oven at 60°C for 6 hours. Dissolve in methanol to get a concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the solid drug to direct sunlight for 8 hours. Dissolve in methanol to get a concentration of 1 mg/mL.

  • Sample Analysis: Dilute all the stressed samples with the mobile phase to a final concentration of 10 µg/mL. Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Clotrimazole would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[6][]

  • Column: ODS-3 Inertsil C18 (or equivalent)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0) (65:35, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 220 nm

Conclusion

The stability of Clotrimazole is well-documented, with known degradation pathways under acidic and photolytic conditions. While direct experimental data for this compound is not available, the principles of the kinetic isotope effect provide a strong theoretical basis for predicting its enhanced stability, particularly against metabolic degradation. For drug development professionals, this compound may offer a promising alternative to Clotrimazole with an improved pharmacokinetic profile. Further experimental studies are warranted to confirm the comparative stability of this compound and to fully elucidate its degradation profile.

References

The Decisive Advantage: Why Clotrimazole-d10 Reigns as the Internal Standard of Choice in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in the quantitative analysis of clotrimazole, the selection of an appropriate internal standard is a critical, foundational step. While various compounds may be considered, a deep dive into the principles of bioanalysis and a review of comparative experimental data unequivocally points to the superiority of a stable isotope-labeled internal standard (SIL-IS), specifically Clotrimazole-d10.

This guide provides a comprehensive justification for the use of this compound over other alternatives, such as structural analogs. By examining the inherent advantages of SIL-ISs and presenting supporting experimental evidence, we aim to equip researchers with the necessary information to make an informed decision that enhances the robustness and validity of their analytical methods.

The Gold Standard: Theoretical Justification for Deuterated Internal Standards

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample extraction to ionization and detection. This mimicry allows for the correction of any variability that may occur, ensuring that the final calculated concentration of the analyte is accurate and precise.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for several compelling reasons:

  • Physicochemical Equivalence: this compound is chemically identical to clotrimazole, with the only difference being the replacement of ten hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical structures ensure they behave virtually identically during sample preparation and chromatographic separation.[1][2]

  • Co-elution and Matrix Effect Compensation: A critical advantage of a SIL-IS is its co-elution with the analyte.[1][3] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error in LC-MS/MS analysis.[3] Because this compound co-elutes with clotrimazole, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of these effects and leading to more accurate quantification.[3][4]

  • Correction for Sample Preparation Variability: Any loss of analyte during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS. By using the analyte-to-IS peak area ratio for quantification, these variations are normalized, leading to greater precision and accuracy.[5]

  • Improved Precision and Accuracy: The culmination of these benefits is a significant improvement in the overall precision and accuracy of the analytical method. This is particularly crucial in regulated bioanalysis, where stringent acceptance criteria must be met.[5][6] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of SIL-IS in bioanalytical method validations.[3]

Head-to-Head: Experimental Evidence of Superiority

While the theoretical advantages are clear, experimental data provides concrete evidence of the superior performance of stable isotope-labeled internal standards. A compelling case study, though not on clotrimazole itself, involves the immunosuppressant drug tacrolimus, which shares the challenge of quantification in a complex biological matrix (whole blood). A study directly compared the performance of a ¹³C,d₂-labeled tacrolimus (a SIL-IS) with a structural analog, ascomycin.

The results, summarized in the table below, highlight the enhanced ability of the SIL-IS to compensate for matrix effects and improve analytical performance.

ParameterInternal Standard TypeAnalyte (Tacrolimus)Internal StandardAnalyte/IS Ratio (% ME)
Matrix Effect (% ME) Isotope-Labeled (¹³C,d₂-Tacrolimus) -16.04%-16.64%0.89%
Structural Analog (Ascomycin) -29.07%-28.41%-0.97%
Precision (% CV) Isotope-Labeled (¹³C,d₂-Tacrolimus) <3.09%
Structural Analog (Ascomycin) <3.63%
Accuracy (% Bias) Isotope-Labeled (¹³C,d₂-Tacrolimus) 99.55% - 100.63%
Structural Analog (Ascomycin) 97.35% - 101.71%

Data adapted from a comparative study on tacrolimus.

As the data illustrates, while both internal standards provided acceptable precision and accuracy, the stable isotope-labeled internal standard demonstrated a superior ability to compensate for significant matrix effects. The nearly identical matrix effect experienced by both the analyte and the SIL-IS resulted in a near-perfect correction when the ratio was calculated. This level of compensation is often not achievable with a structural analog, which may have different ionization efficiency and susceptibility to matrix effects.

Experimental Protocol: A Comparative Evaluation of Internal Standards for Clotrimazole Analysis

To provide a framework for researchers wishing to conduct their own comparative evaluation, the following detailed experimental protocol is provided. This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clotrimazole in human plasma, designed to compare the performance of this compound with a structural analog internal standard (e.g., Estazolam).

Materials and Reagents
  • Clotrimazole reference standard

  • This compound internal standard

  • Estazolam (or other suitable structural analog) internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well plates

Stock and Working Solutions
  • Clotrimazole Stock Solution (1 mg/mL): Dissolve 10 mg of clotrimazole in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Estazolam Stock Solution (1 mg/mL): Dissolve 10 mg of estazolam in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a constant concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (either this compound or estazolam in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-3.0 min: 95-20% B

    • 3.0-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Clotrimazole: m/z 277.1 → 165.2

    • This compound: m/z 287.1 → 165.2

    • Estazolam: m/z 295.1 → 267.1

Data Analysis and Comparison

Analyze the data to compare the performance of the two internal standards based on the following parameters:

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution.

  • Extraction Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates to determine the intra- and inter-day precision (%CV) and accuracy (%bias).

Visualizing the Workflow and Rationale

To further clarify the experimental workflow and the logical justification for selecting a deuterated internal standard, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample (Analyte) Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

Figure 1: Experimental workflow for clotrimazole quantification.

Justification_Pathway Start Need for Accurate Clotrimazole Quantification IS_Choice Choice of Internal Standard Start->IS_Choice SIL_IS Stable Isotope-Labeled IS (this compound) IS_Choice->SIL_IS Recommended Analog_IS Structural Analog IS IS_Choice->Analog_IS Alternative Physicochemical Identical Physicochemical Properties SIL_IS->Physicochemical Variability_Comp Compensation for Sample Prep Variability SIL_IS->Variability_Comp Different_Properties Different Physicochemical Properties Analog_IS->Different_Properties Variable_Recovery Variable Recovery Compared to Analyte Analog_IS->Variable_Recovery Coelution Co-elution with Analyte Physicochemical->Coelution Matrix_Effect_Comp Effective Matrix Effect Compensation Coelution->Matrix_Effect_Comp Improved_Performance Improved Accuracy and Precision Matrix_Effect_Comp->Improved_Performance Variability_Comp->Improved_Performance Potential_Separation Potential Chromatographic Separation Different_Properties->Potential_Separation Incomplete_Comp Incomplete Matrix Effect Compensation Potential_Separation->Incomplete_Comp Lower_Performance Lower Accuracy and Precision Incomplete_Comp->Lower_Performance Variable_Recovery->Lower_Performance

References

Safety Operating Guide

Proper Disposal of Clotrimazole-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Clotrimazole-d10 is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

This compound, a deuterated analog of the antifungal agent Clotrimazole, requires careful handling and disposal due to its potential environmental impact. Adherence to proper disposal protocols minimizes aquatic toxicity and ensures compliance with waste regulations.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to prevent its entry into the environment.[1][2] Waste materials must be managed in accordance with all applicable national and local regulations.[1][2]

Step-by-Step Disposal Protocol:

  • Container Management: Keep this compound in its original container.[1][2] Do not mix it with other chemical waste.[1][2] Empty or uncleaned containers should be treated as the product itself and disposed of accordingly.[1][2]

  • Solid Waste Disposal:

    • For pure solid this compound, it should be disposed of through an approved waste disposal plant.[2][3][4]

    • If dealing with small quantities, such as residual amounts on lab equipment, carefully collect the solid material, ensuring minimal dust generation.[1][2]

  • Spill Management:

    • In the event of a spill, cover drains to prevent environmental release.[1][2]

    • Collect, bind, and pump off spills of solutions. For solid spills, carefully take up the dry material.[1][2]

    • Clean the affected area thoroughly.[1][2]

    • Dispose of all cleanup materials as hazardous waste.

  • Disposal of Solutions and Formulations:

    • Aqueous solutions containing this compound should not be discharged into drains.[1]

    • For cream or ointment formulations, which may be analogous to laboratory preparations, the recommended procedure is to mix the substance with an unpalatable material like used coffee grounds or cat litter.[5] This mixture should then be placed in a sealed container and disposed of in the trash.[5] This method is primarily for non-commercial, small-quantity disposal and may not be suitable for all laboratory settings. Always consult your institution's waste management guidelines.

Hazard and Disposal Summary

For quick reference, the following table summarizes key data related to the hazards and disposal of Clotrimazole, which should be considered applicable to this compound.

ParameterInformationSource
Acute Toxicity Harmful if swallowed.[1][2][3]
Environmental Hazard Very toxic to aquatic life with long lasting effects.[2][3]
Primary Disposal Route Approved waste disposal plant.[2][3][4]
Spill Containment Cover drains; collect and dispose of properly.[1][2]
Container Disposal Handle uncleaned containers as the product itself.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Clotrimazole_Disposal_Workflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid Solid (Pure/Residue) waste_form->solid Solid liquid Liquid/Solution waste_form->liquid Liquid spill Spill waste_form->spill Spill container Empty/Uncleaned Container waste_form->container Container approved_disposal Dispose via Approved Waste Disposal Plant solid->approved_disposal liquid->approved_disposal contain_spill Contain Spill (Cover Drains) spill->contain_spill treat_container Treat as Product container->treat_container end End: Proper Disposal approved_disposal->end collect_spill Collect Material (Take up dry) contain_spill->collect_spill collect_spill->approved_disposal treat_container->approved_disposal

This compound Disposal Workflow

Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific safety and environmental policies, as well as local and national regulations, before disposing of any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clotrimazole-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Clotrimazole-d10. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like its non-deuterated counterpart, is a potent antifungal agent that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure.[3]

Minimum Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double gloving recommended)Prevents skin contact with the compound.[4]
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles and splashes.[2]
Respiratory Protection NIOSH-approved N95 or higher respiratorMinimizes inhalation of airborne particles, especially when handling powders.[1]
Body Protection Disposable gown or lab coatPrevents contamination of personal clothing.[4]

For operations with a higher risk of aerosol generation, such as weighing or preparing solutions, consider using a powered air-purifying respirator (PAPR) and enhanced protective garments like Tyvek coveralls.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a certified chemical fume hood or a containment system like a glove bag to control airborne particles. Use dedicated, labeled spatulas and weigh boats.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap containers securely and use a vortex mixer or sonicator for dissolution within the fume hood.

  • Post-Handling: After handling, wipe down all surfaces in the work area with a suitable decontaminating solution (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE as hazardous waste.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated gloves, weigh boats, etc.)Collect in a dedicated, clearly labeled, sealed plastic bag or container for hazardous chemical waste.
Liquid Waste (solutions containing this compound)Collect in a sealed, labeled, and compatible waste container. Do not mix with other waste streams unless compatible.
Sharps Waste (contaminated needles, Pasteur pipettes)Dispose of in a designated sharps container.

All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate liquid_waste Liquid Waste Collection dissolve->liquid_waste doff_ppe Doff PPE decontaminate->doff_ppe solid_waste Solid Waste Collection doff_ppe->solid_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.